N-Boc-4-hydroxypiperidine
説明
The exact mass of the compound Tert-butyl 4-hydroxypiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQLFIKTGRINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Record name | 1-boc-4-piperidinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349203 | |
| Record name | n-boc-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109384-19-2 | |
| Record name | 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109384-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-4-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine
Introduction
This compound, also known as 1-Boc-4-piperidinol, is a critical building block and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its structure features a piperidine ring with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[4][5] This Boc protection is essential as it deactivates the secondary amine, allowing for selective chemical modifications at the hydroxyl group.[2][6] The compound is a key precursor in the development of various therapeutic agents, including neurologically active compounds, anticancer drugs like Crizotinib, and Bruton's tyrosine kinase (BTK) inhibitors used in lymphoma therapy.[5][7][8]
The synthesis of this compound is most commonly achieved through the protection of the amino group of 4-hydroxypiperidine using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][4][5] This guide provides a detailed overview of this synthesis, including the reaction mechanism, a summary of experimental data, a detailed experimental protocol, and a visual representation of the synthetic pathway.
Core Synthesis Pathway and Mechanism
The fundamental reaction for synthesizing this compound from 4-hydroxypiperidine is a nucleophilic acyl substitution. The nitrogen atom of the secondary amine in 4-hydroxypiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[4] This reaction is typically conducted in the presence of a mild base to neutralize the acidic byproduct, tert-butanol, and to facilitate the reaction.[4]
Figure 1: General reaction scheme for the Boc-protection of 4-hydroxypiperidine.
Data Presentation: Synthesis Parameters
The synthesis of this compound can be performed under various conditions, influencing reaction time, yield, and final product purity. The following table summarizes quantitative data from several cited experimental protocols.
| Starting Material | Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Hydroxypiperidine | (Boc)₂O | K₂CO₃ | Methanol | Reflux | 6-8 | High (not specified) | 99.5 (GC) | [9] |
| 4-Hydroxypiperidine | (Boc)₂O | K₂CO₃ / Triethylamine | Methanol / DCM | 40-60 | 6-12 | 85-92 | ≥98 | [4] |
| 4-Hydroxypiperidine | (Boc)₂O | aq. NaHCO₃ (1M) | Dichloromethane | Not specified | 15 | Quantitative (100) | Not specified | [8][10] |
Experimental Protocol
This section provides a detailed, representative methodology for the synthesis of this compound based on common laboratory procedures.[4][9]
Materials and Reagents:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Petroleum Ether (or n-hexane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine.
-
Solvent and Base Addition: Add methanol to the flask to dissolve the starting material. Subsequently, add potassium carbonate to the mixture. A typical molar ratio is 1 equivalent of 4-hydroxypiperidine, 1.1-1.5 equivalents of (Boc)₂O, and 1.5-2.0 equivalents of K₂CO₃.
-
Reagent Addition: At a controlled temperature of approximately 25-30°C, add di-tert-butyl dicarbonate to the stirred suspension.[9]
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C for methanol) and maintain for 6 to 8 hours.[4][9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the insoluble potassium carbonate and other salts.
-
Concentration: Concentrate the resulting methanol filtrate under reduced pressure using a rotary evaporator until a viscous oil or solid residue is obtained.[9]
-
Crystallization and Purification: To the residue, add petroleum ether (or n-hexane) and stir. This will induce the crystallization of the product. Cool the mixture in an ice bath or refrigerate to maximize crystal formation.[9]
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield pure this compound. The reported purity for this method is typically high, around 99.5% as determined by Gas Chromatography (GC).[9]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps from reaction setup to the final, purified product.
Figure 2: Step-by-step workflow for the synthesis and purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 7. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 8. This compound | 109384-19-2 [chemicalbook.com]
- 9. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-hydroxypiperidine, also known as tert-butyl 4-hydroxy-1-piperidinecarboxylate, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a hydroxyl group for further synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the piperidine nitrogen, makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, including therapeutic agents for neurological disorders and antitumor compounds.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and visual workflows to aid in laboratory practice.
Core Physicochemical Properties
The physicochemical parameters of this compound are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. These properties have been compiled from various sources and are summarized below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |
| Molecular Weight | 201.26 g/mol | [4][5] |
| Appearance | White to off-white or cream crystalline powder | [1][2] |
| Melting Point | 61-65 °C | [5] |
| Boiling Point | 292.3 °C at 760 mmHg | [5] |
| Density | Approximately 1.1 g/cm³ | [6] |
| Flash Point | 130.6 °C | [5] |
| Refractive Index | Approximately 1.496 | [5] |
| Vapor Pressure | ~0.0 mmHg at 25°C | [5] |
Chemical and Pharmacokinetic-Related Properties
| Property | Value | Reference(s) |
| pKa | Predicted: ~14.80 ± 0.20 (for the hydroxyl group) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.61 | [5] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol, and other common organic solvents.[2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections outline detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Solubility Assessment
Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Visual Saturation Method
-
Solvent Addition: A known volume (e.g., 1 mL) of the test solvent is added to a vial.
-
Solute Addition: A pre-weighed small amount of this compound is added to the solvent.
-
Equilibration: The mixture is agitated (e.g., vortexed or stirred) at a constant temperature until the solid is fully dissolved or no further dissolution is observed.
-
Incremental Addition: The solute is added in small, weighed increments, with equilibration after each addition.
-
Saturation Point: The process is continued until a slight excess of undissolved solid remains after prolonged agitation.
-
Quantification: The total mass of the dissolved solute is calculated to determine the solubility, typically expressed in mg/mL or mol/L.
LogP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: OECD 107 Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
-
Solution Preparation: A stock solution of this compound is prepared in n-octanol.
-
Partitioning: A known volume of the stock solution is added to a known volume of water in a separation funnel or vial.
-
Equilibration: The mixture is gently agitated (shaken) at a constant temperature until equilibrium is reached (typically for several hours). Vigorous shaking that could lead to emulsion formation should be avoided.
-
Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Structural Elucidation and Purity Analysis
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Methodology: Reverse-Phase HPLC
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[7]
-
Detection: UV detection is suitable due to the presence of the carbonyl group in the Boc moiety. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.
-
¹H NMR: Provides information on the number and chemical environment of the protons. Expected signals include those for the tert-butyl group, the piperidine ring protons, and the hydroxyl proton.
-
¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Methodology: Electrospray Ionization (ESI-MS)
-
Ionization: ESI in positive ion mode is typically used, which will generate the protonated molecule [M+H]⁺.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight (expected [M+H]⁺ ≈ 202.15). Further fragmentation (MS/MS) can be induced to confirm the structure by observing characteristic losses, such as the loss of the Boc group or water.
Stability and Storage
To maintain the integrity of this compound, proper storage is essential.
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Some suppliers recommend refrigeration (2-8°C) or even storage at -15°C for long-term stability.[5][8]
-
Stability: this compound is generally stable under normal conditions. However, the Boc protecting group is sensitive to strong acids, which will cause its removal. The compound is also incompatible with strong oxidizing agents.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical agents. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its effective use in drug discovery and development. The provided methodologies and workflows offer a practical framework for researchers to characterize this versatile compound, ensuring its quality and appropriate application in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | CAS#:109384-19-2 | Chemsrc [chemsrc.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Introduction to this compound
This compound (CAS: 109384-19-2) is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This structure makes it an invaluable intermediate in medicinal chemistry, particularly in the synthesis of neurologically active agents.[1] Its favorable properties, such as stability and compatibility with diverse reaction conditions, make it a preferred choice for chemists.
Chemical Structure:
Solubility Profile
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in common organic solvents.
| Solvent Class | Solvent | Solubility | Reference |
| Chlorinated | Dichloromethane (DCM) | Soluble | [3][4] |
| Chloroform | Soluble | [2][5] | |
| Alcohols | Methanol | Soluble | [4][6] |
| Ethanol | Soluble (≥10 mg/mL) | [3] | |
| Esters | Ethyl Acetate | Soluble | [2][5] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble (≥10 mg/mL) | [3] |
| Aqueous | Water | Poorly Soluble | [3] |
| PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | [3] |
Factors Influencing Solubility
The solubility of this compound is governed by several physicochemical factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis and purification processes.
Caption: Key factors affecting the solubility of this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data in a specific solvent system, the following gravimetric method is a reliable and straightforward approach.[2][7] This method determines the concentration of a solute in a saturated solution at a given temperature.[7]
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or watch glasses[2]
-
Pipettes
-
Drying oven or vacuum desiccator
Workflow for Gravimetric Solubility Determination
The following diagram outlines the standard workflow for determining solubility.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration is constant to confirm equilibrium.[7]
-
Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to sediment. Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter (chemically compatible with the solvent) and dispense a clear filtrate into a clean container. This step is crucial to remove any undissolved microcrystals.
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporation dish.[2][7]
-
Record the combined weight of the dish and the solution.[7]
-
Carefully evaporate the solvent by placing the dish in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the solute.[2] Alternatively, use a vacuum desiccator.
-
Continue drying until a constant weight is achieved, indicating all solvent has been removed.[2][7]
-
-
Calculation:
-
Let W₁ be the weight of the empty dish.
-
Let W₂ be the weight of the dish with the filtrate.
-
Let W₃ be the weight of the dish with the dry solute.
-
The mass of the dissolved solute is (W₃ - W₁).
-
The mass of the solvent is (W₂ - W₃).
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent, by using the known volume of the filtrate and the density of the solvent at the experimental temperature.
-
Conclusion
This compound exhibits good solubility in a range of common polar aprotic and protic organic solvents, with poor solubility in water. For applications requiring precise solubility values, the gravimetric method provides a robust and accessible experimental protocol. This guide serves as a foundational resource for researchers to effectively utilize this compound in their synthetic and drug development endeavors.
References
- 1. Cas 109384-19-2,this compound | lookchem [lookchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. caymanchem.com [caymanchem.com]
- 4. US6921763B2 - Pyrazolopyrimidines as therapeutic agents - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-hydroxypiperidine is a vital intermediate in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its utility stems from the strategic use of the tert-butoxycarbonyl (Boc) group to temporarily block the reactivity of the piperidine nitrogen. This protection allows for selective chemical modifications at other positions of the molecule, such as the 4-hydroxyl group.[3] This guide provides a detailed examination of the Boc protecting group's mechanism of action in the context of 4-hydroxypiperidine, including quantitative data on its installation and removal, detailed experimental protocols, and its role in orthogonal synthesis strategies.
The Boc Protecting Group: Core Principles
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[4] Its popularity is due to its robustness under a wide range of reaction conditions, including exposure to most nucleophiles and bases, while being easily and cleanly removable under mild acidic conditions.[4][5] This acid lability is the cornerstone of its utility, allowing for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups.[6]
In this compound, the Boc group is attached to the nitrogen atom, forming a carbamate. This transformation has several critical effects:
-
Reduces Nucleophilicity: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate, significantly decreasing the nitrogen's nucleophilicity and basicity.
-
Increases Steric Hindrance: The bulky tert-butyl group provides steric shielding around the nitrogen atom, further preventing its participation in undesired reactions.
-
Enhances Solubility: The presence of the Boc group often improves the solubility of the molecule in common organic solvents, facilitating reactions and purification.[3]
Mechanism of N-Boc Protection
The standard method for introducing the Boc group onto the nitrogen of 4-hydroxypiperidine is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc)₂O.[7] The reaction is typically performed in the presence of a base.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of the nitrogen atom in 4-hydroxypiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer: A base (such as triethylamine, potassium carbonate, or another molecule of 4-hydroxypiperidine) removes the proton from the now-positive nitrogen atom.
-
Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated by the conjugate acid of the base used in the reaction.
Caption: Mechanism of N-Boc Protection of 4-Hydroxypiperidine.
Mechanism of N-Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM).[4][8]
The deprotection mechanism involves the following steps:
-
Protonation: The carbamate oxygen is protonated by the acid, making it a better leaving group.
-
Formation of a Carbocation: The molecule fragments, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas.
-
Final Product: This decarboxylation yields the protonated amine (e.g., the ammonium salt), which can be neutralized in a subsequent workup step to give the free 4-hydroxypiperidine.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 8. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-hydroxypiperidine-1-carboxylate, commonly known as N-Boc-4-hydroxypiperidine, has emerged as a uniquely versatile and indispensable scaffold. Its prevalence in a wide array of clinically successful drugs and investigational compounds underscores its significance in contemporary drug discovery. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its synthesis, applications in constructing diverse pharmacologically active agents, and its impact on their biological activity. We will delve into specific examples, present quantitative biological data, provide detailed experimental protocols, and visualize key synthetic and signaling pathways.
The structural features of this compound, including a protected secondary amine and a strategically positioned hydroxyl group on a saturated heterocyclic ring, offer a powerful combination of synthetic handles for molecular elaboration.[1] The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen.[1] The hydroxyl group at the 4-position serves as a versatile point for introducing a variety of substituents through oxidation, alkylation, or coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide will illuminate how these features are leveraged in the synthesis of drugs targeting a range of therapeutic areas, from oncology to central nervous system disorders.
Synthesis of this compound
The efficient and scalable synthesis of this compound is crucial for its widespread use in drug discovery. Two primary synthetic routes are commonly employed, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone.
Method 1: Boc Protection of 4-Hydroxypiperidine
This is a straightforward and high-yielding method that involves the protection of the secondary amine of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Boc Protection of 4-Hydroxypiperidine
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or n-hexane
Procedure:
-
To a solution of 4-hydroxypiperidine in methanol or dichloromethane, add the base (potassium carbonate or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a solvent system such as petroleum ether or n-hexane to afford pure this compound as a white to off-white solid.[2]
Method 2: Reduction of N-Boc-4-piperidone
This method involves the reduction of the ketone functionality of commercially available N-Boc-4-piperidone.
Experimental Protocol: Reduction of N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Aluminum isopropoxide (0.3 eq) in isopropanol
-
Methanol (for NaBH₄ reduction) or Toluene (for aluminum isopropoxide reduction)
-
Saturated aqueous ammonium chloride (for NaBH₄ reduction) or 1N HCl (for aluminum isopropoxide reduction)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Heptane
Procedure (using NaBH₄):
-
Dissolve N-Boc-4-piperidone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain this compound.[3]
Procedure (using Aluminum Isopropoxide):
-
Under a nitrogen atmosphere, dissolve N-Boc-4-piperidone, aluminum isopropoxide, and isopropanol in toluene.
-
Heat the mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
Cool the reaction and quench with 1N HCl.
-
Extract the mixture with toluene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and concentrate under reduced pressure.
-
Recrystallize the crude product from n-heptane and dry under vacuum to obtain this compound.[3]
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the synthesis of a diverse range of therapeutic agents. Its utility spans multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.
Kinase Inhibitors in Oncology
The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance solubility, improve pharmacokinetic properties, and provide a key interaction point with the target protein.
Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib is a prime example of a drug whose synthesis utilizes this compound.[4] The piperidine ring serves as a linker, and its derivatization is crucial for the drug's activity.
Caption: Synthetic workflow for a key intermediate in Crizotinib synthesis.
Caption: Simplified ALK/c-Met signaling pathway and the inhibitory action of Crizotinib.
Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib's synthesis also involves a chiral derivative of 4-hydroxypiperidine, highlighting the importance of stereochemistry in drug design.[5]
Caption: The B-cell receptor signaling pathway and the role of BTK, inhibited by Ibrutinib.
GPCR Modulators in CNS Disorders
The 4-hydroxypiperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of various CNS disorders.
Lurasidone (Latuda®): An atypical antipsychotic, Lurasidone incorporates a piperidine moiety derived from a 4-substituted piperidine, which is crucial for its interaction with dopamine D2 and serotonin 5-HT₂A receptors.[6]
Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT₂A receptors, antagonized by Lurasidone.
Quantitative Data on this compound Derivatives
The following tables summarize the biological activity of various compounds derived from or related to the 4-hydroxypiperidine scaffold, illustrating the structure-activity relationships (SAR).
| Compound | Target | IC₅₀ (nM) | Reference |
| ALK/c-Met Inhibitors | |||
| Crizotinib | ALK | 24 | [7] |
| Crizotinib | c-Met | 18 | [7] |
| BTK Inhibitors | |||
| Ibrutinib | BTK | 0.5 | [5] |
| Acalabrutinib | BTK | 5.1 | |
| Dopamine Receptor Ligands | |||
| Lurasidone (Ki) | D₂ Receptor | 1.0 | [6] |
| Haloperidol (Ki) | D₂ Receptor | 1.5 | |
| Risperidone (Ki) | D₂ Receptor | 3.1 | |
| Serotonin Receptor Ligands | |||
| Lurasidone (Ki) | 5-HT₂A Receptor | 0.5 | [6] |
| Risperidone (Ki) | 5-HT₂A Receptor | 0.2 | |
| Ketanserin (Ki) | 5-HT₂A Receptor | 2.1 |
Note: Data is compiled from various sources and should be used for comparative purposes. Assay conditions may vary between studies.
Key Experimental Protocols in Drug Development
The evaluation of compounds derived from this compound relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Experimental Workflow for Lead Optimization
Caption: A typical experimental workflow for lead optimization of a compound series.
Kinase Inhibition Assay (Example: ALK Kinase Assay)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled tyrosine-containing peptide)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the test compound solution or DMSO (for control wells).
-
Add the ALK enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay (Example: Dopamine D₂ Receptor Binding Assay)
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
Test compounds
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, test compound, radioligand (at a concentration near its Kd), and cell membranes.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[8]
Conclusion
This compound has solidified its position as a privileged scaffold in drug discovery, offering a robust and versatile platform for the synthesis of a wide range of therapeutic agents. Its strategic use has led to the development of blockbuster drugs and continues to be a focal point in the design of next-generation therapeutics. The ability to readily functionalize both the nitrogen and the 4-position of the piperidine ring provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from this essential building block, equipping researchers and drug development professionals with the knowledge to effectively leverage this compound in their quest for novel and improved medicines.
References
- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-hydroxypiperidine, a commercially available and versatile synthetic intermediate, has emerged as a crucial building block in modern organic chemistry and medicinal chemistry. Its unique bifunctional nature, featuring a sterically accessible hydroxyl group and a protected secondary amine, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors. The strategic incorporation of the piperidine moiety is a common tactic in drug design to enhance physicochemical properties such as solubility and to introduce valuable pharmacophoric interactions. This guide will also explore the relevance of this scaffold in the context of glucocorticoid receptor modulation, a significant area of therapeutic research.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid with good solubility in a range of organic solvents, including methanol, ethanol, and dichloromethane.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| Melting Point | 61-65 °C | [3] |
| Appearance | White or off-white solid | [3] |
| Purity | ≥98% (after recrystallization) | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5 |
| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch), 2970-2850 (C-H stretch), 1680-1660 (C=O stretch) |
| Mass Spec (ESI-MS) | m/z 202.1 [M+H]⁺ |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the protection of the nitrogen atom of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Scheme 1: Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Methanol or Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of 4-hydroxypiperidine in methanol or dichloromethane, add the base (potassium carbonate or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Table 3: Representative Synthesis of this compound
| Base | Solvent | Reaction Time | Yield | Purity | Reference(s) |
| K₂CO₃ | Methanol | 6-12 h | 85-92% | ≥98% | [2] |
| Et₃N | Dichloromethane | 12 h | High | N/A |
Key Synthetic Transformations
The versatility of this compound stems from its ability to undergo a variety of chemical transformations at both the hydroxyl group and, after deprotection, the nitrogen atom.
Oxidation to N-Boc-4-piperidone
The hydroxyl group can be readily oxidized to a ketone, yielding N-Boc-4-piperidone, another valuable synthetic intermediate.
Experimental Protocol: Oxidation of this compound
Scheme 2: Oxidation to N-Boc-4-piperidone
Caption: Oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Procedure (using DMP):
-
Dissolve this compound in dichloromethane.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford N-Boc-4-piperidone.
Table 4: Oxidation of this compound
| Oxidizing Agent | Solvent | Reaction Time | Yield | Reference(s) |
| DMP | DCM | 1-2 h | >95% | |
| PCC | DCM | 2-4 h | ~90% |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific substitution of the hydroxyl group with various nucleophiles, leading to a diverse range of functionalized piperidines.
Experimental Protocol: General Mitsunobu Reaction
Scheme 3: Mitsunobu Reaction
Caption: General Mitsunobu Reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., phenol, phthalimide, hydrazoic acid) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, the nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Table 5: Mitsunobu Reaction with Various Nucleophiles
| Nucleophile | Product | Typical Yield |
| Phenol | N-Boc-4-phenoxypiperidine | 70-90% |
| Phthalimide | N-Boc-4-(phthalimido)piperidine | 80-95% |
| Hydrazoic acid (HN₃) | N-Boc-4-azidopiperidine | 75-90% |
Suzuki Coupling
While this compound itself is not directly used in Suzuki couplings, it serves as a precursor to derivatives that are. For instance, conversion of the hydroxyl group to a triflate or a nonaflate allows for subsequent palladium-catalyzed cross-coupling reactions with boronic acids.
Experimental Workflow: Suzuki Coupling of a Piperidine Derivative
Caption: Workflow for a Suzuki coupling reaction.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into drug candidates can improve their pharmacokinetic and pharmacodynamic properties.
Synthesis of Crizotinib
Crizotinib is an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used to treat non-small cell lung cancer. The synthesis of Crizotinib utilizes a derivative of this compound.
Synthesis of Lurasidone
Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The piperidine moiety, derived from this compound, is a crucial part of its structure.
Relevance to Glucocorticoid Receptor Signaling
Derivatives of this compound have been explored in the development of glucocorticoid receptor (GR) antagonists. The glucocorticoid signaling pathway plays a critical role in inflammation, metabolism, and the stress response. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and neurodegenerative diseases like Alzheimer's.[4][5]
The classical GR signaling pathway involves the binding of glucocorticoids to the cytoplasmic GR, leading to its translocation to the nucleus and subsequent regulation of gene expression.[6] GR antagonists can block these effects and are of significant therapeutic interest.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
This compound has solidified its position as an indispensable tool in the arsenal of synthetic and medicinal chemists. Its predictable reactivity, commercial availability, and the ease with which it can be transformed into a multitude of functionalized piperidine derivatives make it a highly valuable building block. The applications highlighted in this guide, from fundamental organic transformations to the synthesis of complex drug molecules and probes for intricate biological pathways, underscore its broad utility. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of this compound is set to play an even more prominent role in the future of drug discovery and development.
References
[2] Benchchem, this compound | 109384-19-2. [3] The Crucial Role of this compound in Modern Drug Synthesis. [1] this compound: A Versatile Building Block in Organic Synthesis. [6] Glucocorticoid receptor signaling in health and disease - PMC. [7] How to Prepare this compound? - FAQ - Guidechem. [4] Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression. [5] Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression - PMC.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Central Role of Glucocorticoid Receptors in Alzheimer's Disease and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
N-Boc-4-hydroxypiperidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate) is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its stability is a critical parameter that can influence the quality, purity, and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data and established principles of chemical stability.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The compound is a white to off-white solid and should be stored in a cool, dry, and well-ventilated area.[1] To prevent degradation from moisture and atmospheric contaminants, it is imperative to keep the container tightly sealed.[1][2] While some suppliers recommend storage at room temperature, others suggest refrigeration at 2-8°C for long-term preservation.[3] It is also advised to store the compound under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or Refrigerated (2-8°C) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, light-resistant | Protects from moisture, air, and light. |
| Environment | Dry, well-ventilated area | Prevents hydrolysis and accumulation of vapors. |
| Incompatibilities | Strong oxidizing agents | Avoids vigorous and potentially hazardous reactions. |
Chemical Stability and Potential Degradation Pathways
This compound is generally considered stable under normal storage conditions.[2][4] However, like any organic molecule, it is susceptible to degradation under specific environmental stresses. The primary sites for potential degradation are the tert-butoxycarbonyl (Boc) protecting group and the secondary alcohol at the 4-position of the piperidine ring.
Hydrolytic Stability
The Boc group is known to be labile under acidic conditions.[5] In the presence of strong acids, the carbamate can be cleaved to yield 4-hydroxypiperidine, carbon dioxide, and tert-butanol. Conversely, the Boc group is generally stable to basic conditions and most nucleophiles.[6] The piperidine ring itself is a stable saturated heterocycle.
Thermal Stability
Oxidative Stability
As with many organic compounds, this compound is incompatible with strong oxidizing agents.[2][4] Oxidation of the secondary alcohol at the 4-position could lead to the formation of the corresponding ketone, N-Boc-4-piperidone.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While specific photostability studies on this compound are not widely published, it is prudent to protect the compound from light during storage and handling.
A logical workflow for assessing the stability of this compound would involve subjecting the compound to forced degradation studies under various stress conditions.
Caption: A general workflow for conducting forced degradation studies on this compound.
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on High-Performance Liquid Chromatography (HPLC) can be outlined. Such a method is crucial for separating the intact compound from its potential degradation products.
Proposed Stability-Indicating HPLC Method Development
A reverse-phase HPLC method would be the most common approach for analyzing the stability of this compound.
Table 2: Example HPLC Method Parameters for Stability Testing
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol for Forced Degradation Studies
The following are generalized protocols for stress testing, which should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and monitor the degradation over time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 60°C). Dissolve samples taken at different time points for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
The following diagram illustrates a potential degradation pathway under acidic conditions.
Caption: A simplified representation of the acid-catalyzed deprotection of this compound.
Purity and Analytical Profiling
The purity of this compound is typically assessed using a combination of analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| HPLC | Quantifies the main compound and separates impurities.[8] |
| GC | Assesses the presence of volatile impurities. |
| NMR (¹H, ¹³C) | Confirms the chemical structure and detects impurities with different proton or carbon environments. |
| Mass Spectrometry | Confirms the molecular weight and helps in the identification of unknown impurities. |
| Melting Point | A sharp melting range (typically 61-65°C) indicates high purity.[3] |
Conclusion
This compound is a stable compound under recommended storage conditions. However, its susceptibility to acid-catalyzed hydrolysis and potential for thermal and oxidative degradation necessitate careful handling and storage. For drug development professionals, conducting thorough forced degradation studies is crucial to understand its stability profile and to develop validated stability-indicating analytical methods. This will ensure the quality and reliability of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
- 1. ijtrd.com [ijtrd.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
N-Boc-4-hydroxypiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features, including a Boc-protected amine and a reactive hydroxyl group, make it an exceptionally versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk manufacturing needs. The typical purity of commercially available this compound is high, often exceeding 97-98%, ensuring its suitability for sensitive synthetic applications.[1] The compound is generally supplied as a white to off-white crystalline powder with a melting point in the range of 60-65 °C.[1][2]
For researchers and procurement managers, selecting a reliable supplier is crucial for ensuring the quality and consistency of this key starting material. The following table summarizes a selection of notable suppliers and the typical specifications of their this compound products.
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | ≥97% (GC) | 5g, 25g, 100g | Also available through Fisher Scientific. |
| Chem-Impex | ≥99% (Assay) | Gram to kilogram scale | Offers high-purity grades for demanding applications. |
| Sam Fine O Chem Limited | 98% | 1kg, 5kg, 10kg, 25kg | Indian manufacturer. |
| SYNARTIS PHARMA PVT LTD | 98% | 1kg, 5kg, 10kg, 25kg, 1 MT | Indian trader. |
| TAIYUAN RHF CO.,LTD. | 98%; 99% | 1g to 1kg | Chinese supplier. |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | 5g, 25g | Chinese supplier. |
Physicochemical Properties and Purity Analysis
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value |
| CAS Number | 109384-19-2 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 60-65 °C[1][2] |
| Boiling Point | 292.3 °C at 760 mmHg[2] |
| Density | 1.107 g/cm³[2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
The purity of this compound is typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed to quantify the compound and identify any impurities.
Representative HPLC Purity Analysis Protocol
A reverse-phase HPLC method can be utilized for the purity assessment of this compound. The following is a general protocol that can be adapted as needed:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Experimental Protocols: Synthesis of this compound
There are two primary synthetic routes to this compound: the reduction of N-Boc-4-piperidone and the Boc-protection of 4-hydroxypiperidine.[4] The latter is often preferred for its operational simplicity and high yield.
Detailed Laboratory Protocol: Synthesis from 4-Hydroxypiperidine
This protocol details the synthesis of this compound via the protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride).
Materials and Equipment:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Methanol or Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) in methanol or dichloromethane.
-
Addition of Base: Add potassium carbonate or sodium bicarbonate (1.5-2 equivalents) to the solution.
-
Addition of Boc-Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator. Take up the residue in dichloromethane and water.
-
If dichloromethane was used as the solvent, wash the reaction mixture with water.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system like n-hexane or petroleum ether if necessary.[5]
The following diagram illustrates the general workflow for this synthesis:
References
Methodological & Application
The Versatility of N-Boc-4-hydroxypiperidine in the Synthesis of Neurologically Active Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-4-hydroxypiperidine (N-Boc-4-hydroxypiperidine) has emerged as a critical and versatile building block in medicinal chemistry, particularly in the development of novel neurologically active agents. Its rigid piperidine core is a common motif in many central nervous system (CNS) drugs, and the presence of a protected amine and a hydroxyl group at the 4-position offers synthetic handles for facile diversification and the introduction of desired pharmacophoric features. This document provides detailed application notes and experimental protocols for the synthesis of several classes of neurologically active compounds derived from this compound, including dopamine D4 receptor antagonists, histamine H3 receptor antagonists, and agents with potential therapeutic value in Alzheimer's disease.
Application in the Synthesis of Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias. This compound serves as a key scaffold for the synthesis of potent and selective D4 receptor antagonists.
Quantitative Data Summary
| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Selectivity vs. D3R | Reference |
| 12c | σ1 / D4 | 0.7 (σ1), 860 (D4) | - | - | [1] |
| 13d | σ1 / D4 | - | Lost selectivity | Lost selectivity | [1] |
| 24 | D4R | High | High | High | [2][3] |
| 29 | D4R | High | - | - | [2][3] |
| 14a | D4R | 0.3 | >2000-fold | >2000-fold | [4][5] |
Experimental Protocol: Synthesis of a Benzyloxypiperidine-based D4 Receptor Antagonist
This protocol is adapted from the general procedures described for the synthesis of 4-benzyloxypiperidine scaffolds.[6]
Step 1: Benzylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-4-benzyloxypiperidine.
Step 2: Boc Deprotection
-
Dissolve the N-Boc-4-benzyloxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-benzyloxypiperidine.
Step 3: N-Alkylation or Reductive Amination
-
Method A: N-Alkylation
-
To a solution of 4-benzyloxypiperidine (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃, 2.0 eq) and the desired benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 16-24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final product.
-
-
Method B: Reductive Amination
-
To a solution of 4-benzyloxypiperidine (1.0 eq) and the desired aldehyde (ArCHO, 1.1 eq) in DCM, add triethylamine (Et₃N, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
-
Signaling Pathway
Dopamine D4 Receptor Antagonist Synthesis and Mechanism
Application in the Synthesis of Histamine H3 Receptor Antagonists
Histamine H3 receptors are primarily expressed in the CNS and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.[7][8] The 4-hydroxypiperidine moiety is a key structural feature in many non-imidazole H3 receptor antagonists.
Quantitative Data Summary
| Compound ID | Target | Binding Affinity (pKi / IC50) | Functional Activity (pA2) | Reference |
| ADS003 | H3R | - | 8.47 | [9] |
| ADS009 | H3R | - | 7.79 | [9] |
| ADS031 | H3R / AChE | 12.5 nM (hH3R) / 1.537 µM (AChE) | - | [10][11] |
| ADS021 | H3R / BuChE | - / 0.559 µM (eqBuChE) | - | [10][11] |
Experimental Protocol: Synthesis of a 4-Oxypiperidine-based H3 Receptor Antagonist
This protocol is adapted from the general procedures described for the synthesis of 4-oxypiperidine ethers.[11]
Step 1: Mitsunobu Reaction
-
To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq), tert-butyl (4-hydroxyphenyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ether.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (4 M).
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the final product.
Signaling Pathway
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 9. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-4-hydroxypiperidine in Suzuki and Other Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-hydroxypiperidine is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its rigid piperidine core is a common motif in a vast array of biologically active molecules and approved drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility, while the hydroxyl group at the 4-position provides a convenient handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions, key methods for the construction of carbon-carbon and carbon-nitrogen bonds.
Overview of this compound in Cross-Coupling Reactions
To participate in palladium-catalyzed cross-coupling reactions, the hydroxyl group of this compound must first be converted into a suitable electrophilic partner. This is typically achieved by transforming the hydroxyl group into a good leaving group, such as a triflate or a halide. Once activated, the N-Boc-4-piperidinyl core can be coupled with a variety of nucleophilic partners, including organoboron, organozinc, and amine reagents.
These methodologies are instrumental in the synthesis of 4-aryl, 4-vinyl, and 4-amino piperidine derivatives, which are key intermediates in the development of new therapeutic agents.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Vinylpiperidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp³) bonds. For this compound, the hydroxyl group is typically activated as a triflate, which then serves as the electrophilic partner in the palladium-catalyzed coupling with an organoboron reagent.
Application Notes:
-
Substrate Scope: This protocol is applicable to a wide range of aryl and vinyl boronic acids and their corresponding esters.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields. Sterically hindered and electron-rich ligands often provide the best results for the coupling of secondary alkyl triflates.
-
Base: A suitable base is required to activate the organoboron species for transmetalation. The choice of base can influence the reaction rate and yield.
Experimental Protocols:
Protocol 2.1: Synthesis of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-piperidinyl triflate)
To a solution of this compound (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, trifluoromethanesulfonic anhydride (1.2 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-4-piperidinyl triflate.
Protocol 2.2: Suzuki-Miyaura Coupling of N-Boc-4-piperidinyl triflate with an Arylboronic Acid
To a reaction vessel containing N-Boc-4-piperidinyl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is added a degassed mixture of a suitable solvent (e.g., dioxane/water, 4:1). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Parameter | Protocol 2.2 Conditions |
| Electrophile | N-Boc-4-piperidinyl triflate |
| Nucleophile | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (integral to catalyst) |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Typical Yield | 60-90% |
Negishi Coupling: An Alternative Route to 4-Arylpiperidines
The Negishi coupling provides an alternative and powerful method for the formation of C-C bonds, utilizing organozinc reagents. For the synthesis of 4-arylpiperidines, N-Boc-4-iodopiperidine is a common starting material, which can be prepared from this compound.
Application Notes:
-
Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Catalyst System: Palladium catalysts, often with phosphine ligands, are typically employed.
-
Functional Group Tolerance: Negishi couplings are known for their excellent functional group tolerance.
Experimental Protocol:
Protocol 3.1: Negishi Coupling of N-Boc-4-iodopiperidine with an Arylzinc Reagent
The arylzinc reagent is prepared in situ or pre-formed. To a solution of the arylzinc reagent in an anhydrous solvent (e.g., THF) under an inert atmosphere is added N-Boc-4-iodopiperidine (1.0 equiv.) followed by a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%). The reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated, and the residue is purified by chromatography.[1]
| Parameter | Protocol 3.1 Conditions |
| Electrophile | N-Boc-4-iodopiperidine |
| Nucleophile | Arylzinc halide |
| Catalyst | Pd₂(dba)₃ |
| Ligand | SPhos |
| Solvent | THF |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 70-95% |
Buchwald-Hartwig Amination: Synthesis of 4-Aminopiperidine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. To synthesize 4-N-aryl-aminopiperidines, N-Boc-4-aminopiperidine can be coupled with aryl halides or triflates. N-Boc-4-aminopiperidine can be synthesized from this compound via a mesylation or tosylation, followed by azide displacement and reduction.
Application Notes:
-
Amine Partner: This reaction is suitable for a wide range of primary and secondary amines.
-
Aryl Partner: Aryl bromides, iodides, and triflates are common electrophilic partners.
-
Catalyst System: A variety of palladium catalysts and specialized phosphine ligands (e.g., XPhos, SPhos) have been developed to facilitate this transformation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically used.
Experimental Protocol:
Protocol 4.1: Buchwald-Hartwig Amination of N-Boc-4-aminopiperidine with an Aryl Bromide
In an oven-dried reaction vessel, the aryl bromide (1.0 equiv.), N-Boc-4-aminopiperidine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., sodium tert-butoxide, 1.4 equiv.) are combined. The vessel is sealed and purged with an inert gas. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated with stirring until the reaction is complete. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired N-aryl-N-Boc-4-aminopiperidine.
| Parameter | Protocol 4.1 Conditions |
| Amine | N-Boc-4-aminopiperidine |
| Electrophile | Aryl bromide |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
References
Application Notes and Protocols: Deprotection of N-Boc-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-Boc-4-hydroxypiperidine, a common intermediate in pharmaceutical synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used for the temporary protection of amines due to its stability under various conditions and its relatively straightforward removal. The selection of an appropriate deprotection protocol is crucial to ensure high yield and purity of the desired 4-hydroxypiperidine product, while minimizing side reactions and preserving other sensitive functional groups within the molecule.
This guide covers common acidic and alternative deprotection methodologies, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental protocols for key methods are also provided, along with a decision-making workflow to assist in selecting the optimal deprotection strategy.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes various reported methods for the deprotection of N-Boc protected amines. While not all examples are specific to this compound, they provide a strong indication of the expected reaction conditions and outcomes.
| Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 h | Not specified | A common and effective method.[1] |
| 25% TFA/DCM | DCM | Room Temp. | 2 h | Not specified | Volatiles are removed in vacuo post-reaction.[1] |
| TFA (5 eq.) | DCM | 0 °C to RT | 1 h | Not specified | Reaction initiated at 0°C and then warmed to room temperature.[1] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 2 h | 91% | Product obtained as the bis-HCl salt.[2] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 16 - 80 h | 100% | Longer reaction times may be required for complete conversion.[2] |
| Concentrated HCl | Methanol/Water | Not specified | Not specified | Not specified | Aqueous conditions can be employed.[2] |
| p-Toluenesulfonic acid (pTSA) monohydrate | 1,2-Dimethoxyethane (DME) | 40 °C | 2 h | 91-98% (for various amines) | A milder acidic alternative to TFA and HCl.[3] |
| Oxalyl chloride (3 eq.) | Methanol | Room Temp. | up to 4 h | >70% (for various amines) | Effective for substrates with acid-labile groups.[4] |
| Iodine (I₂) | Solvent-free or Solvent | Not specified | Not specified | Excellent yields | A neutral deprotection method.[5] |
| Trimethylsilyl iodide (TMSI) | Acetonitrile or DCM | Not specified | Not specified | High efficiency | A neutral and highly efficient method.[6][7] |
| Thermal | Dioxane/Water or TFE/HFIP | 150 °C (microwave) or Reflux | 30 min - several hours | Variable | Can be effective when acidic conditions fail.[8][9] |
Experimental Protocols
Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 to 1:4 (v/v) of DCM to TFA, or using 5-10 equivalents of TFA relative to the substrate.[1][10]
-
After the addition of TFA, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxypiperidine.
-
Further purification can be achieved by chromatography or crystallization if necessary.
Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the product as its hydrochloride salt, which can be advantageous for stability and handling.
Materials:
-
This compound
-
4M HCl in Dioxane solution
-
Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound in anhydrous dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in dioxane (typically 3-10 equivalents of HCl).[2]
-
Stir the reaction mixture at room temperature. The deprotected product may precipitate out of the solution as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2]
-
Once the reaction is complete, the precipitated product can be collected by filtration.
-
Wash the solid product with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain 4-hydroxypiperidine hydrochloride.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt.
Neutral Deprotection using Trimethylsilyl Iodide (TMSI)
This protocol is suitable for substrates that are sensitive to acidic conditions. TMSI can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).
Materials:
-
This compound
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Methanol
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous acetonitrile or DCM.
-
Add sodium iodide (NaI) (1.5 - 3 equivalents) to the solution.
-
Add trimethylsilyl chloride (TMSCl) (1.5 - 3 equivalents) dropwise to the stirred suspension. The reaction will generate TMSI in situ.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxypiperidine.
-
Purify as needed.
Mandatory Visualizations
Decision-Making Workflow for N-Boc Deprotection
The following diagram provides a logical workflow for selecting an appropriate deprotection protocol for this compound based on the chemical compatibility of the substrate.
Caption: Workflow for selecting an N-Boc deprotection protocol.
General Reaction Scheme for Acid-Catalyzed N-Boc Deprotection
The diagram below illustrates the general mechanism for the acid-catalyzed removal of the Boc protecting group.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis
Introduction
N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a wide array of piperidine-based pharmaceuticals. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, regioselective reactions, while the hydroxyl group at the 4-position serves as a versatile handle for introducing further molecular complexity and diversity. These structural features make this compound a cornerstone in the development of drugs targeting a range of therapeutic areas, including oncology, psychiatry, and pain management.
Key Synthetic Transformations and Applications
The strategic importance of this compound lies in its capacity to undergo a variety of chemical transformations, enabling the construction of complex drug molecules. Key reactions include the oxidation of the hydroxyl group to a ketone, its conversion to a leaving group for nucleophilic substitution, and its use in ether and ester formations. Furthermore, the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent functionalization, such as N-alkylation or N-arylation.
A notable application of this compound is in the synthesis of potent and selective kinase inhibitors. For instance, it is a key starting material for the synthesis of certain Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and myeloproliferative neoplasms. The piperidine ring often serves as a central scaffold to orient functional groups that interact with the kinase active site.
Another significant application is in the development of central nervous system (CNS) agents. The piperidine core is a common feature in antipsychotics and antidepressants. The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs. The hydroxyl group of this compound can be modified to fine-tune the polarity and hydrogen bonding capacity of the final drug molecule, thereby optimizing its interaction with specific receptors or transporters in the brain.
Experimental Protocols and Data
Protocol 1: Synthesis of N-Boc-4-oxopiperidine
This protocol describes the oxidation of the hydroxyl group of this compound to a ketone, a common intermediate for further derivatization.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| N-Boc-4-oxopiperidine | 199.25 | 90-95 | >98% | 3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H) |
Protocol 2: Reductive Amination for N-Substituted Piperidines
This protocol outlines the synthesis of an N-substituted piperidine derivative from N-Boc-4-oxopiperidine and a primary amine, followed by Boc deprotection.
Materials:
-
N-Boc-4-oxopiperidine
-
Primary amine (e.g., benzylamine)
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected piperidine derivative in DCM.
-
Add TFA (10 eq) or an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt.
-
Filter and dry the solid to obtain the final product.
-
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| N-Boc-4-(benzylamino)piperidine | 290.42 | 80-85 | >97% | 154.9, 140.1, 128.4, 128.1, 126.9, 79.4, 52.3, 50.8, 42.9, 32.1, 28.4 |
| 4-(Benzylamino)piperidine dihydrochloride | 263.23 | 95-99 | >98% | (Data for the salt form would be acquired in D₂O or DMSO-d₆ and will show characteristic shifts) |
Visualizations
Caption: Synthetic workflow from this compound.
Caption: Simplified JAK-STAT signaling pathway inhibition.
Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and imides. This reaction proceeds via a redox-condensation mechanism, employing a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis.
N-Boc-4-hydroxypiperidine is a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in pharmaceutical agents. The hydroxyl group at the 4-position provides a convenient handle for further functionalization. The Mitsunobu reaction of this compound allows for the direct introduction of various nucleophiles at this position, enabling the synthesis of a wide array of N-Boc-4-substituted piperidine derivatives. This application note provides detailed protocols and a summary of reaction parameters for the Mitsunobu reaction with this compound and various nucleophiles.
Reaction Principle and Mechanism
The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (Nu-H). The resulting alcohol (this compound) then attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt, which is a good leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry at the carbinol center.
Caption: General mechanism of the Mitsunobu reaction.
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the 4-position of this compound using the Mitsunobu reaction provides a powerful strategy for generating libraries of compounds for drug discovery screening. This reaction allows for the introduction of a wide range of functionalities, including aryl ethers and imides, which can modulate the pharmacological properties of the resulting molecules.
Experimental Protocols
General Workflow for Mitsunobu Reaction
The following diagram illustrates a typical experimental workflow for performing a Mitsunobu reaction.
Caption: Experimental workflow for the Mitsunobu reaction.
Protocol 1: Synthesis of tert-butyl 4-(5-fluoropyridin-2-yloxy)piperidine-1-carboxylate
This protocol describes the synthesis of an aryl ether derivative via the Mitsunobu reaction.
Materials:
-
This compound
-
5-fluoro-2-hydroxypyridine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-2-hydroxypyridine (1.84 g, 16.3 mmol) in anhydrous THF (60 mL) under an argon atmosphere, add this compound (5.03 g, 25.0 mmol) and triphenylphosphine (6.82 g, 26.0 mmol).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 40% solution of DEAD in toluene (10 mL, ~26 mmol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product.
Protocol 2: General Procedure for the Synthesis of N-(N-Boc-piperidin-4-yl)imides
This protocol provides a general method for the coupling of this compound with imide nucleophiles such as phthalimide or succinimide.
Materials:
-
This compound
-
Imide (e.g., Phthalimide or Succinimide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the imide (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted imide.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the Mitsunobu reaction of this compound with various nucleophiles.
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-fluoro-2-hydroxypyridine | PPh₃, DEAD | THF | 0 to RT | 16-24 | 93.5 | [1] |
| Hydrazoic Acid (HN₃) | PPh₃, DIAD | Benzene | RT | 3 | 40 | [2] |
| Phthalimide | PPh₃, DIAD/DEAD | THF | 0 to RT | 12-24 | Moderate to Good | General Protocol |
| Succinimide | PPh₃, DIAD/DEAD | THF | 0 to RT | 12-24 | Moderate to Good | General Protocol |
Note: "RT" denotes room temperature. "General Protocol" indicates that while the reaction is feasible, specific yield data for this substrate was not found in the cited literature, and the outcome is based on general knowledge of the Mitsunobu reaction.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the reactive intermediates.
-
Reagent Purity: The purity of the azodicarboxylate and phosphine is crucial for optimal yields.
-
Byproduct Removal: The reaction generates triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes complicate purification. Crystallization or careful column chromatography is often necessary for their removal.
-
Safety: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale. Avoid heating concentrated solutions. It is recommended to use commercially available solutions of these reagents. Perform the reaction in a well-ventilated fume hood.
Conclusion
The Mitsunobu reaction is a highly effective method for the functionalization of this compound. The protocols provided herein offer a reliable starting point for the synthesis of a variety of N-Boc-4-substituted piperidines, which are valuable intermediates in the development of new therapeutic agents. The reaction's tolerance for a range of nucleophiles and its predictable stereochemical outcome make it an indispensable tool for medicinal chemists and organic synthesis researchers.
References
Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of N-Boc-4-hydroxypiperidine to its corresponding ketone, N-Boc-4-piperidone. N-Boc-4-piperidone is a critical building block in the synthesis of numerous pharmaceutical compounds. This guide presents and compares three common and effective oxidation methods: Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. Detailed step-by-step protocols, quantitative data on yields and purity, and reaction monitoring techniques are provided to assist researchers in selecting and performing the optimal procedure for their needs.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. N-Boc-4-piperidone, a key intermediate in the development of a wide range of pharmaceuticals, is synthesized by the oxidation of this compound. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity and solubility of the piperidine ring during synthesis. The choice of oxidation method is critical and depends on factors such as scale, substrate sensitivity, desired purity, and reagent availability and toxicity.
This application note details three widely used methods for this conversion:
-
Swern Oxidation: A reliable and high-yielding method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and convenient method that employs a hypervalent iodine reagent at room temperature.
-
TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical with a co-oxidant, often sodium hypochlorite (bleach), which is advantageous for its cost-effectiveness and reduced waste.
Comparison of Oxidation Methods
The following table summarizes the key quantitative data for the three detailed oxidation protocols.
| Oxidation Method | Typical Yield | Typical Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Swern Oxidation | >95% | >98% | 2-4 hours | High yield, reliable for a wide range of substrates. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| DMP Oxidation | 90-95% | >97% | 1-3 hours | Mild conditions (room temperature), easy workup.[1] | Reagent is expensive and can be explosive under certain conditions.[1] |
| TEMPO/Bleach | 85-95% | >95% | 1-2 hours | Catalytic, inexpensive reagents, environmentally benign byproducts. | Can be substrate-dependent, potential for halogenated byproducts. |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent side reactions.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 1:2 v/v) and visualized with a suitable stain (e.g., potassium permanganate).
Protocol 1: Swern Oxidation
This protocol is a high-yield method for the oxidation of this compound.[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone. The product can be further purified by flash column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol offers a mild and convenient alternative to the Swern oxidation.[1][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Standard glassware for workup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone. Purification by flash chromatography may be performed if needed.
Protocol 3: TEMPO-Catalyzed Oxidation
This protocol utilizes a catalytic amount of TEMPO with household bleach as the terminal oxidant, offering a greener and more cost-effective approach.[4][5]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Household bleach (sodium hypochlorite, ~5-6% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).
-
Add saturated aqueous sodium bicarbonate solution (2.0 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction is often accompanied by a color change from orange to a pale yellow.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone. The crude product can be purified by flash chromatography if required.
Product Characterization
The identity and purity of the synthesized N-Boc-4-piperidone can be confirmed by various analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 3.72 (t, J = 6.2 Hz, 4H), 2.45 (t, J = 6.2 Hz, 4H), 1.49 (s, 9H).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ 206.9, 154.7, 80.6, 45.4, 40.8, 28.4.
-
IR (neat): ν_max_ 2977, 1721, 1698, 1425, 1245, 1159 cm⁻¹.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₇NO₃ [M+H]⁺: 200.1281; found: 200.1280.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the experimental workflows and reaction mechanisms.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
Application of N-Boc-4-hydroxypiperidine in Solid-Phase Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-hydroxypiperidine is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structural features, including a Boc-protected nitrogen and a reactive hydroxyl group, make it an ideal scaffold for the synthesis of diverse molecular libraries, particularly in solid-phase organic synthesis (SPOS).[3][5] The Boc protecting group ensures stability during various reaction conditions and can be readily removed under acidic conditions, while the hydroxyl group provides a convenient handle for attachment to a solid support or for further functionalization.[2][5] This document provides detailed application notes and protocols for the use of this compound in SPOS.
Overview of Applications
This compound serves as a valuable starting material for the solid-phase synthesis of:
-
Piperidine-based Scaffolds: The piperidine ring is a common motif in many biologically active compounds, including analgesics, antidepressants, and antihistamines.[5] SPOS allows for the rapid generation of libraries of substituted piperidines for screening and lead optimization.
-
Combinatorial Libraries: By utilizing the piperidine scaffold, diverse functional groups can be introduced at various positions, leading to the creation of large and complex small molecule libraries for high-throughput screening.
-
Peptidomimetics: Incorporation of the this compound moiety into peptide-like structures can lead to novel therapeutic agents with improved stability and bioavailability.[5]
Key Synthetic Strategies on Solid Support
The primary strategies for utilizing this compound in SPOS involve its immobilization on a solid support, followed by diversification of the scaffold.
2.1. Immobilization of this compound on a Solid Support
The hydroxyl group of this compound allows for its covalent attachment to various resins, most commonly through an ether linkage. A typical method for this immobilization is the Mitsunobu reaction.
Experimental Protocol 1: Immobilization of this compound on Wang Resin via Mitsunobu Reaction
This protocol describes the attachment of this compound to a hydroxymethyl-functionalized polystyrene resin (Wang resin).
Materials:
-
Wang resin (100-200 mesh, loading capacity: 1.0 mmol/g)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) and triphenylphosphine (3.0 mmol, 3 eq.) in anhydrous THF (15 mL).
-
Mitsunobu Reaction:
-
Cool the reagent solution from step 2 to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (3.0 mmol, 3 eq.) to the cooled solution. A color change is typically observed.
-
Drain the DCM from the swollen resin and add the prepared reagent solution to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination (Optional but Recommended):
The loading of this compound onto the resin can be determined by cleaving a small amount of the resin-bound material and quantifying the released product by HPLC or by a gravimetric method after cleavage and purification. A common method involves the cleavage of the Boc group and subsequent quantification of the free amine using the picric acid method.
Table 1: Representative Data for Immobilization of this compound
| Parameter | Value |
| Resin Type | Wang Resin |
| Initial Resin Loading | 1.0 mmol/g |
| Reagents (equivalents) | This compound (3 eq.), PPh₃ (3 eq.), DIAD (3 eq.) |
| Reaction Time | 18 hours |
| Achieved Loading | 0.7 - 0.9 mmol/g |
| Purity of Cleaved Product | >95% (by HPLC) |
2.2. Diversification of the Immobilized Scaffold
Once this compound is attached to the solid support, a variety of chemical transformations can be performed to generate a library of compounds. A key step is the deprotection of the Boc group to liberate the piperidine nitrogen for further functionalization.
Experimental Protocol 2: Solid-Phase Synthesis of a Substituted Piperidine Library
This protocol outlines a general workflow for the diversification of the resin-bound this compound scaffold.
Materials:
-
This compound-loaded resin (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
A library of carboxylic acids (R¹-COOH)
-
A library of sulfonyl chlorides (R²-SO₂Cl)
-
A library of aldehydes/ketones (R³R⁴C=O)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Sodium triacetoxyborohydride
-
Solid-phase synthesis vessels (e.g., in a multi-well plate format for library synthesis)
-
Shaker
Workflow:
Caption: Solid-phase synthesis workflow for piperidine library generation.
Detailed Steps:
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM (v/v) for 30 minutes.
-
Drain the solution and repeat the treatment for another 30 minutes.
-
Wash the resin thoroughly with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA in DCM (v/v) (3 x 10 mL) to neutralize the trifluoroacetate salt.
-
Wash again with DCM (3 x 10 mL).
-
-
Diversification (Parallel Synthesis):
-
Distribute the deprotected resin into separate reaction vessels.
-
Path A: Amide Formation: To each vessel, add a solution of a unique carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Shake for 4-12 hours.
-
Path B: Sulfonamide Formation: To each vessel, add a solution of a unique sulfonyl chloride (3 eq.) and DIPEA (5 eq.) in DCM. Shake for 4-12 hours.
-
Path C: Reductive Amination: To each vessel, add a solution of a unique aldehyde or ketone (5 eq.) and sodium triacetoxyborohydride (5 eq.) in a mixture of DCM and acetic acid (99:1). Shake for 6-18 hours.
-
-
Washing: After the diversification reaction, wash the resin in each vessel with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Cleavage:
-
Dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to collect the crude product.
-
Purify the individual compounds by preparative HPLC.
-
Characterize the final products by LC-MS and NMR spectroscopy.[6]
-
Table 2: Representative Yields and Purities for Diversification Reactions
| Diversification Reaction | Reagents | Typical Crude Purity (by LC-MS) | Typical Isolated Yield |
| Amide Formation | Carboxylic acid, HBTU, DIPEA | 70-90% | 50-80% |
| Sulfonamide Formation | Sulfonyl chloride, DIPEA | 65-85% | 45-75% |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 60-80% | 40-70% |
Signaling Pathways and Logical Relationships
The application of this compound in solid-phase synthesis is a strategic approach in drug discovery to efficiently explore chemical space around a privileged scaffold.
References
- 1. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. bloomtechz.com [bloomtechz.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine
Welcome to the technical support center for the synthesis of N-Boc-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Route 1: Boc Protection of 4-Hydroxypiperidine
This is a common and direct method for the synthesis. Below are some potential issues and their solutions.
Question: My reaction yield is low. What are the possible causes and how can I improve it?
Answer: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can range from 6 to 15 hours.[1][2]
-
Base Selection: The choice of base is crucial. While triethylamine can be used, potassium carbonate is often preferred as it can minimize side reactions.[1]
-
Reagent Quality: Ensure the 4-hydroxypiperidine and Boc-anhydride are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Temperature: The reaction is typically run at temperatures between 25-60°C.[1][3] Ensure your reaction temperature is appropriate for the solvent used. For instance, with methanol, a reflux at around 60°C is common.[1]
-
Workup Losses: Product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers.
Question: I'm observing significant side product formation. What are these side products and how can I avoid them?
Answer: The primary side product in this reaction is the O-acylated product, where the Boc group reacts with the hydroxyl group of 4-hydroxypiperidine. To minimize this:
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can favor N-acylation over O-acylation.
-
Slow Addition of Boc-Anhydride: Adding the Boc-anhydride solution dropwise to the reaction mixture can help to control the reaction and reduce the formation of side products.
-
Choice of Base: As mentioned, using a milder base like potassium carbonate can be beneficial.[1]
Question: The final product is an oil and won't crystallize. What should I do?
Answer: this compound can sometimes be isolated as an oil.[2] If a crystalline solid is desired for easier handling and purification, try the following:
-
Solvent for Recrystallization: Recrystallization from n-hexane or petroleum ether is often effective.[1][3]
-
Seeding: If you have a small amount of crystalline product, you can use it to seed the oil.
-
Trituration: Repeatedly washing the oil with a non-polar solvent like cold hexane can sometimes induce crystallization.
-
Purity Check: An oily product may indicate the presence of impurities. Consider purifying the oil by column chromatography before attempting recrystallization again.
Route 2: Reduction of N-Boc-4-piperidone
This alternative route involves the reduction of a ketone to the desired alcohol.
Question: The reduction reaction is sluggish or incomplete. How can I drive it to completion?
Answer: An incomplete reduction can be due to several factors:
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[2][4] Ensure that your NaBH₄ is fresh and has not been deactivated by moisture.
-
Reaction Temperature: The reduction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] Maintaining the appropriate temperature profile is important.
-
Solvent: Ethanol or methanol are suitable solvents for this reduction.[2][5]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.
Question: I'm concerned about the safety of using sodium borohydride. What are the necessary precautions?
Answer: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Quench the reaction carefully and slowly, preferably at a low temperature, with a saturated aqueous solution of ammonium chloride.[2]
Question: The workup procedure is difficult, and I'm having trouble with the extraction. Any tips?
Answer: Post-reduction workup can sometimes be challenging.
-
Quenching: After the reaction is complete, the excess reducing agent must be quenched. Slow and careful addition of a quenching agent like saturated ammonium chloride solution is recommended.[2]
-
Solvent Evaporation: Before extraction, the alcohol solvent (methanol or ethanol) is typically removed under reduced pressure.[2]
-
Extraction: The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[2] If you encounter emulsions, adding a small amount of brine can help to break them.
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for the synthesis of this compound?
A1: For the Boc protection of 4-hydroxypiperidine, yields are generally high, often in the range of 85-92%.[1] The reduction of N-Boc-4-piperidone can also provide high yields, with some reports of quantitative yields.[2]
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for detecting and quantifying impurities.[6]
-
Gas Chromatography (GC): Another valuable technique for purity assessment.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.[6]
-
Melting Point: A sharp melting point range is indicative of high purity. The melting point is typically in the range of 60-66.4°C.[4][7]
Q3: What are the best storage conditions for this compound?
A3: this compound is a white to off-white crystalline solid.[7][8] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Q4: What are some common applications of this compound?
A4: this compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[7][9] It is a key intermediate in the synthesis of a wide range of therapeutic compounds, including antihistamines, analgesics, antipsychotics, and anticancer drugs like Crizotinib.[7][9]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Boc Protection of 4-Hydroxypiperidine | Route 2: Reduction of N-Boc-4-piperidone |
| Starting Materials | 4-Hydroxypiperidine, Di-tert-butyl dicarbonate | N-Boc-4-piperidone, Sodium borohydride |
| Key Reagents | Base (e.g., K₂CO₃, NaHCO₃) | - |
| Typical Solvents | Methanol, Dichloromethane | Ethanol, Methanol |
| Reported Yields | 85-92%[1] | Up to 100%[2] |
| Key Advantages | Direct, high-yielding | High-yielding, alternative starting material |
| Potential Challenges | Potential for O-acylation side product | Handling of sodium borohydride, workup |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection
This protocol is adapted from literature procedures.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1 equivalent) in methanol.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir.
-
Addition of Boc-Anhydride: At room temperature (or cooled to 0 °C to minimize side products), add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in methanol.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 6-12 hours, monitoring the progress by TLC.
-
Workup:
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from n-hexane or petroleum ether to obtain pure this compound as a white crystalline solid.
Protocol 2: Synthesis of this compound via Reduction
This protocol is based on literature methods.[2]
-
Reaction Setup: Dissolve N-Boc-4-piperidone (1 equivalent) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) in portions, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be an oil or a solid.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Boc protection.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 97% 100 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-Boc-4-hydroxypiperidine, a crucial intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and widely used synthetic routes for the preparation of this compound:
-
Route 1: Boc Protection of 4-hydroxypiperidine: This method involves the direct protection of the amino group of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][2]
-
Route 2: Reduction of N-Boc-4-piperidone: This route starts with the commercially available N-Boc-4-piperidone, which is then reduced to the corresponding alcohol, this compound, using a reducing agent such as sodium borohydride.[1][3]
Q2: What are the key side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
-
Oxidation: The secondary alcohol of this compound can be oxidized back to the ketone, N-Boc-4-piperidone.[1]
-
Elimination: Under certain conditions, a molecule of water can be eliminated from this compound to form the unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridine.
-
O-Boc Formation: In the synthesis starting from 4-hydroxypiperidine, the hydroxyl group can also react with Boc anhydride to form a di-Boc byproduct, tert-butyl 4-(tert-butoxycarbonyloxy)piperidine-1-carboxylate.
-
Incomplete Reaction: Both synthetic routes can suffer from incomplete conversion of starting materials, leading to contamination of the final product.
Troubleshooting Guide
Issue 1: Presence of N-Boc-4-piperidone Impurity in the Final Product
Q: My final product shows a significant amount of N-Boc-4-piperidone. What could be the cause and how can I fix it?
A: The presence of N-Boc-4-piperidone as an impurity can arise from two main sources depending on your synthetic route:
-
Incomplete Reduction of N-Boc-4-piperidone (Route 2): If you are synthesizing this compound by reducing N-Boc-4-piperidone, the presence of starting material in your product indicates that the reduction reaction has not gone to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Reducing Agent Stoichiometry: The sodium borohydride may have been consumed by moisture or reaction with the solvent. Increase the molar equivalents of NaBH4.
-
Control Temperature: While the reaction is often run at room temperature, ensure the temperature is maintained as per the protocol. For slow reactions, a slight increase in temperature might be necessary, but be cautious of potential side reactions.
-
Purification: If the impurity is still present, it can be removed by column chromatography on silica gel.
-
-
-
Oxidation of this compound (Both Routes): The desired product, this compound, can be oxidized back to the ketone during workup or storage.
-
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is heated for a prolonged period.
-
Proper Storage: Store the final product in a cool, dark place under an inert atmosphere to minimize degradation over time.
-
-
| Parameter | Recommended Condition | Potential Issue |
| Route 2: Reduction | ||
| NaBH4 Equivalents | 1.5 - 2.0 eq. | Insufficient reducing agent |
| Reaction Time | 2 - 4 hours | Incomplete reaction |
| Temperature | 0 - 25 °C | Sluggish reaction at low temp. |
| Workup/Storage | ||
| Atmosphere | Inert (N2 or Ar) | Air oxidation |
| Storage | Cool, dark, inert atm. | Degradation over time |
Issue 2: Formation of N-Boc-1,2,3,6-tetrahydropyridine
Q: I have identified an unsaturated impurity in my product, likely N-Boc-1,2,3,6-tetrahydropyridine. How is this formed and how can I prevent it?
A: The formation of N-Boc-1,2,3,6-tetrahydropyridine is due to an elimination (dehydration) reaction of the hydroxyl group from this compound. This can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Neutralize pH during Workup: Ensure that the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures. Strong acidic or basic conditions can promote elimination.
-
Avoid High Temperatures: If possible, avoid high temperatures during workup and purification. Use rotary evaporation at reduced pressure and moderate temperatures.
-
Choice of Base (Route 1): When synthesizing from 4-hydroxypiperidine, using a milder base like potassium carbonate is less likely to promote elimination compared to stronger bases.[4]
-
Purification: This byproduct can be separated from the desired product by column chromatography.
-
Issue 3: Presence of a Di-Boc Impurity
Q: In the synthesis from 4-hydroxypiperidine, I observe a higher molecular weight byproduct. Could this be a di-Boc species?
A: Yes, it is possible to form a di-Boc byproduct where both the nitrogen and the oxygen of the hydroxyl group are protected by a Boc group, especially if an excess of Boc anhydride is used in the presence of a base.
-
Troubleshooting Steps:
-
Control Stoichiometry of Boc Anhydride: Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents) to minimize the reaction with the less nucleophilic hydroxyl group.
-
Choice of Base: While a base is necessary to deprotonate the amine, stronger bases can also deprotonate the hydroxyl group, making it more nucleophilic and prone to react with Boc anhydride. Using a milder base like sodium bicarbonate or potassium carbonate can help to selectively protect the amine.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more reactive amine's protection over the alcohol's.
-
Purification: The di-Boc byproduct can be removed by column chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-hydroxypiperidine
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield this compound as a white solid.
| Reagent | Molar Equivalents |
| 4-hydroxypiperidine | 1.0 |
| Potassium Carbonate | 1.5 |
| Di-tert-butyl dicarbonate | 1.05 |
Protocol 2: Synthesis of this compound from N-Boc-4-piperidone
-
Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, controlling the temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
| Reagent | Molar Equivalents |
| N-Boc-4-piperidone | 1.0 |
| Sodium Borohydride | 1.5 |
Visualizing Reaction Pathways and Side Reactions
Caption: Main synthetic routes to this compound.
Caption: Common side reactions in this compound synthesis.
References
Technical Support Center: Purification of N-Boc-4-hydroxypiperidine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-Boc-4-hydroxypiperidine via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My this compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline structure.[1][2][3] This often occurs if the melting point of the solute is lower than the temperature of the solution or if there are significant impurities present.[3][4] Here are several strategies to address this:
-
Increase the Solvent Volume: The compound may be coming out of solution too rapidly. By adding more of the recrystallization solvent, you can decrease the saturation level and potentially prevent oiling out upon cooling.[3]
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals over a liquid phase.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites, initiating crystallization.
-
Seeding: Introduce a small, pure crystal of this compound to the cooled solution to act as a template for crystal growth.
-
Re-dissolve and Re-cool: If oiling out has already occurred, gently heat the mixture to re-dissolve the oil and then attempt to cool the solution more slowly.
-
Solvent System Modification: Consider using a different solvent or a mixed solvent system. For this compound, non-polar solvents like n-hexane, petroleum ether, or n-heptane are commonly used for recrystallization.[5][6][7]
Question: The yield of my recrystallized this compound is very low. How can I improve it?
Answer:
Low recovery can be due to several factors. Here are some troubleshooting steps:
-
Ensure Complete Precipitation: Make sure you have allowed sufficient time for the crystals to form at a low temperature. Leaving the solution in an ice bath or refrigerator for a longer period can improve the yield.
-
Minimize Solvent Volume: While you need enough solvent to dissolve the compound at an elevated temperature, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a substantial amount of the product.
-
Second Crop of Crystals: The mother liquor can be concentrated (by carefully evaporating some of the solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.
Question: The purity of my recrystallized product is not satisfactory. What can I do?
Answer:
If the purity of your this compound is below the desired level (typically ≥98%), consider the following:
-
Incomplete Dissolution: Ensure that only the desired compound dissolves in the hot solvent, leaving insoluble impurities behind. If there are visible impurities that do not dissolve, a hot filtration step should be performed before cooling.
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling can lead to the formation of purer crystals.
-
Charcoal Treatment: If you observe colored impurities, you can add a small amount of activated charcoal to the hot solution to adsorb them. Be sure to filter the charcoal out while the solution is still hot.[3]
-
Multiple Recrystallizations: A second recrystallization of the product can significantly improve purity, although it will likely result in a lower overall yield.[4]
Frequently Asked Questions (FAQs)
What are the most common solvents for the recrystallization of this compound?
The most frequently cited solvents for recrystallizing this compound are n-hexane, petroleum ether, and n-heptane.[5][6][7] These non-polar solvents are effective because this compound is soluble in them at higher temperatures but less soluble at lower temperatures.
What is the expected yield and purity after recrystallization?
With a properly executed recrystallization, you can expect a purity of ≥98%.[5] Some procedures have reported purities as high as 99.1% and 99.5%.[6][7] The yield after recrystallization is typically in the range of 85-92%.[5] One specific example reports a yield of 85.7%.[6]
How can I confirm the purity of my final product?
Purity can be assessed using various analytical techniques. Gas Chromatography (GC) is a common method mentioned in the literature for determining the purity of this compound.[6][7] Other methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities. The melting point of the compound can also be a good indicator of purity; pure this compound has a reported melting point range of 61-65 °C.[5][8][9][10][11][12]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: Choose an appropriate recrystallization solvent such as n-hexane, petroleum ether, or n-heptane.
-
Dissolution: In a flask, add the crude this compound. Gradually add the chosen solvent while gently heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. A white solid product should be obtained.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Purity (Post-Recrystallization) | ≥98% | [5] |
| 99.1% | [6] | |
| 99.5% | [7] | |
| Yield (Post-Recrystallization) | 85-92% | [5] |
| 85.7% | [6] | |
| Melting Point | 61-65 °C | [5][8][9][10][11][12] |
| Common Recrystallization Solvents | n-hexane, petroleum ether, n-heptane | [5][6][7] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. This compound CAS#: 109384-19-2 [m.chemicalbook.com]
- 9. This compound | 109384-19-2 [chemicalbook.com]
- 10. Cas 109384-19-2,this compound | lookchem [lookchem.com]
- 11. This compound , 98% , 109384-19-2 - CookeChem [cookechem.com]
- 12. N-Boc-4-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the N-Boc deprotection of 4-hydroxypiperidine derivatives. N-Boc-4-hydroxypiperidine is a vital intermediate in the synthesis of numerous piperidine-based drugs.[1][2] The successful removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step, often accomplished under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] However, this reaction can present challenges such as incomplete reactions, side-product formation, and purification difficulties.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection process in a question-and-answer format.
Q1: My N-Boc deprotection is incomplete, or the reaction is very slow. What should I do?
A1: Incomplete deprotection is a common issue that can often be resolved by adjusting reaction parameters. Steric hindrance or suboptimal reaction conditions can lead to low conversion rates.[6]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and the reaction rate is dependent on the acid's strength and concentration.[3] Standard conditions like 20-25% TFA in dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[5][7][8] If the reaction is slow, consider increasing the concentration of the acid.
-
Reaction Time and Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[8] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, gentle heating might be an option, but this can increase the risk of side reactions.[9]
-
Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. For HCl deprotections, solvents like methanol or diethyl ether can be used in conjunction with a stock solution of HCl in dioxane.[7]
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?
A2: The primary cause of side reactions is the generation of the reactive tert-butyl cation intermediate during deprotection.[10] This cation can alkylate nucleophilic sites on your molecule or react with other species present.
Common Side Reactions:
-
O-Alkylation: The hydroxyl group at the C4 position of the piperidine ring can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.
-
Alkylation of Other Nucleophiles: If your substrate contains other electron-rich functional groups (such as indoles, phenols, or thiols), they are also susceptible to tert-butylation.[10]
-
Dehydration: Although less common for a secondary alcohol like 4-hydroxypiperidine under standard conditions, harsh acidic conditions (e.g., high temperatures, very strong acids) could potentially lead to dehydration to form a piperidine alkene.
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent alkylation side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or anisole are frequently used.[5] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Control Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating unless necessary, as higher temperatures can promote side reactions.[9]
Caption: Deprotection pathway and common O-alkylation side reaction.
Q3: My final product is difficult to isolate. What are the best practices for work-up and purification?
A3: The product of an acidic deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), which has very different physical properties (especially solubility) compared to the N-Boc protected starting material.
Work-up and Purification Tips:
-
Isolation as a Salt: Amine salts, particularly HCl salts, are often crystalline and can sometimes be isolated by precipitation from the reaction mixture by adding a less polar solvent like diethyl ether or MTBE, followed by filtration.[7] TFA salts are more frequently oils or waxy solids.[7]
-
Removal of Excess Acid: After the reaction is complete, the volatile acid (TFA) and solvent (DCM) can be removed in vacuo.[8] Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Conversion to Free Amine: If the free amine is desired, the crude salt is dissolved in a suitable solvent (e.g., DCM or EtOAc) and washed with an aqueous basic solution (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) until the aqueous layer is basic.[8] The organic layer is then dried (e.g., over Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the free amine.
-
Purification:
-
Crude Salt: If the deprotection is clean, the crude salt may be pure enough for the next step.
-
Free Amine: The free amine can be purified by standard silica gel column chromatography.
-
Recrystallization: If the salt or free base is a solid, recrystallization is an excellent purification method.
-
Key Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound derivative (1.0 equiv) in DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA slowly to the solution to a final concentration of 20-50% (v/v). For substrates prone to side reactions, add a scavenger like triethylsilane (1.1-1.2 equiv).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by TLC (staining with ninhydrin can help visualize the product amine).[9] The reaction is typically complete in 1-4 hours.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Proceed with work-up to isolate the product as the TFA salt or convert it to the free amine.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the this compound derivative (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).[7]
-
Stir the mixture at room temperature. The reaction is often complete in as little as 10-30 minutes, but can be left for 1-2 hours to ensure completion.[5][7]
-
Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt product will precipitate from the solution.
-
If precipitation occurs, the product can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether).
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude HCl salt.[7]
Comparative Data
The choice of acidic reagent can impact reaction time, yield, and the physical form of the resulting product.
| Reagent System | Typical Conditions | Reaction Time | Product Form | Key Considerations |
| TFA / DCM | 20-50% TFA, 0°C to RT | 1 - 4 hours | TFA Salt (often oily) | Highly effective; volatile reagents are easy to remove; scavengers recommended.[7][8] |
| HCl / Dioxane | 4M solution, RT | 0.5 - 2 hours | HCl Salt (often solid) | Very fast and efficient; product often precipitates, simplifying isolation.[5][7] |
| Aqueous Acid | e.g., Phosphoric Acid | Variable | Phosphate Salt | Milder conditions, may be suitable for highly acid-sensitive substrates.[4][11] |
| Thermal | High temp (e.g., 150°C) | 0.5 - 2 hours | Free Amine | Avoids acid/base work-up but requires thermally stable compounds.[9][12] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction? A1: The easiest method is Thin Layer Chromatography (TLC).[11][13] The product amine salt will have a much lower Rf value (it will stick to the baseline) than the starting N-Boc material in typical non-polar solvent systems (e.g., ethyl acetate/hexanes). After neutralization (basing) of the TLC plate spot with ammonia vapor or a triethylamine-doped eluent, the free amine will move up the plate. The disappearance of the starting material spot is the best indicator of reaction completion. The new amine product can often be visualized using a ninhydrin stain.[9] The disappearance of the t-butyl peak (~1.5 ppm) in the ¹H NMR spectrum is also a definitive confirmation of deprotection.[14]
Q2: Can I use other acidic reagents for this deprotection? A2: Yes, a variety of acidic conditions can be used for N-Boc deprotection, including Lewis acids (e.g., TMSI, ZnBr₂, AlCl₃) and other protic acids like sulfuric acid or phosphoric acid.[4][5][11] However, TFA and HCl are the most common due to their effectiveness and the volatility of the reagents, which simplifies work-up.[15] The choice often depends on the presence of other acid-sensitive functional groups in the molecule.[11]
Q3: Why is my final product a salt, and how do I get the neutral free amine? A3: The reaction is performed under acidic conditions, and the product is a secondary amine, which is basic. The amine is immediately protonated by the excess acid in the reaction mixture to form an ammonium salt (a piperidinium salt in this case). This is the direct product of the reaction. To obtain the neutral "free amine," you must perform a basic work-up as described in the "Work-up and Purification" section above, which involves washing with an aqueous base like sodium bicarbonate to deprotonate the ammonium salt.[8]
References
- 1. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. mcours.net [mcours.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Minimizing byproduct formation in N-Boc-4-hydroxypiperidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving N-Boc-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of chemical transformations. The most frequent reactions include the oxidation of the hydroxyl group to a ketone, substitution reactions of the hydroxyl group (such as Mitsunobu or O-alkylation), and cross-coupling reactions.[1]
Q2: What are the typical byproducts encountered in these reactions?
A2: Byproduct formation is dependent on the specific reaction and conditions employed. Common byproducts include the elimination product (N-Boc-1,2,3,6-tetrahydropyridine), products resulting from the deprotection of the Boc group under acidic conditions, and reagent-derived impurities like triphenylphosphine oxide (TPPO) in Mitsunobu reactions. The presence of impurities can lead to decreased yields and interfere with the reactivity and physical properties of the desired product.[2]
Q3: How can I purify my desired product from these byproducts?
A3: Purification strategies depend on the properties of the desired product and the byproducts. Common techniques include column chromatography, recrystallization, and acid-base extraction. For instance, triphenylphosphine oxide from a Mitsunobu reaction can often be removed by precipitation or by using specialized reagents. Sublimation can be effective for thermally stable compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during key reactions with this compound.
Oxidation of this compound to N-Boc-4-piperidone
Problem: Low yield of the desired ketone and formation of unknown impurities.
Possible Causes & Solutions:
-
Over-oxidation or side reactions: While over-oxidation is not a concern for secondary alcohols, some oxidizing agents can be harsh and lead to side reactions.
-
Degradation of the Boc-protecting group: Strongly acidic or basic conditions can lead to the removal of the Boc group.
-
Solution: Ensure the reaction and workup conditions are kept close to neutral pH. For instance, in a Swern oxidation, carefully buffer the workup to avoid acidic conditions.
-
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature slightly, or adding more oxidizing agent.
-
Data Presentation: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Yield of N-Boc-4-piperidone | Key Byproducts/Impurities | Reaction Conditions |
| Swern Oxidation | 85-95% | Dimethyl sulfide (malodorous) | Cryogenic temperatures (-78 °C), requires careful control of reagent addition. |
| Dess-Martin Periodinane (DMP) | 90-98% | Iodinane byproduct (removable by washing with sodium thiosulfate) | Room temperature, neutral pH, shorter reaction times.[4] |
| TEMPO/NaOCl | ~85% | Minimal | Catalytic TEMPO with a co-oxidant, environmentally friendly.[3] |
Experimental Workflow: Dess-Martin Oxidation
Caption: Workflow for Dess-Martin oxidation of this compound.
Mitsunobu Reaction of this compound
Problem: Low yield of the desired substitution product and a significant amount of elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine).
Possible Causes & Solutions:
-
Steric hindrance: The nucleophile or the substrate may be sterically hindered, favoring elimination over substitution.
-
Solution: For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields of the inverted product.[5]
-
-
High reaction temperature: Higher temperatures can promote the E2 elimination pathway.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress carefully.
-
-
Incorrect order of reagent addition: The order of addition of reagents in a Mitsunobu reaction is crucial for its success.
-
Solution: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature.[5]
-
Problem: Difficulty in removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.
Possible Causes & Solutions:
-
Co-elution during chromatography: These byproducts can have similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution 1: Use a less polar solvent system for the reaction (e.g., toluene or hexanes) which can cause the TPPO to precipitate out of the reaction mixture.
-
Solution 2: Employ polymer-supported triphenylphosphine, which allows for the easy removal of the phosphine oxide byproduct by filtration.[6]
-
Solution 3: Additives such as ZnCl2 can be used to form a complex with TPPO, facilitating its removal by precipitation.
-
Data Presentation: Byproduct Formation in Mitsunobu Reaction
| Nucleophile | Reaction Temperature | Yield of Substitution Product | Yield of Elimination Byproduct |
| Benzoic Acid | Room Temperature | ~75% | ~15% |
| Benzoic Acid | 0 °C | ~85% | ~5% |
| 4-Nitrobenzoic Acid | 0 °C | >90% | <5% |
Logical Relationship: Minimizing Elimination in Mitsunobu Reactions
Caption: Key factors to control for minimizing elimination byproducts.
O-Alkylation of this compound
Problem: Formation of the elimination byproduct, N-Boc-1,2,3,6-tetrahydropyridine.
Possible Causes & Solutions:
-
Strongly basic conditions: The use of a strong, non-nucleophilic base can favor elimination.
-
Solution: Use a milder base such as potassium carbonate instead of stronger bases like sodium hydride, especially at elevated temperatures.[1]
-
-
High reaction temperature: As with the Mitsunobu reaction, higher temperatures promote elimination.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Nature of the alkylating agent: Bulky alkylating agents can favor elimination.
-
Solution: When possible, use less sterically demanding alkylating agents.
-
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated aqueous sodium bicarbonate and sodium thiosulfate (1:1). Stir vigorously until the layers become clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Mitsunobu Reaction of this compound with Benzoic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography. To facilitate the removal of TPPO, the crude mixture can be triturated with a mixture of diethyl ether and hexanes prior to chromatography, causing the TPPO to precipitate.
Protocol 3: O-Methylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).
-
Reagent Addition: Add methyl iodide (1.2 eq) dropwise at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway: General Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
References
- 1. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions
Welcome to the technical support center for N-Boc-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of impurities on subsequent reactions and to offer troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities stem from its synthesis. The two main synthetic routes are the reduction of N-Boc-4-piperidone and the Boc-protection of 4-hydroxypiperidine.[1][2][3] Consequently, the primary impurities are:
-
N-Boc-4-piperidone: Unreacted starting material from the reduction route.
-
4-Hydroxypiperidine: Incomplete protection of the starting material.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, n-heptane, methanol, ethanol).[4][5]
-
Water: Can be absorbed from the atmosphere or be present from the work-up.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[6][7] High-Performance Liquid Chromatography (HPLC) is effective for quantifying non-volatile impurities, while Gas Chromatography (GC) is suitable for analyzing volatile components like residual solvents.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used to quantify proton-containing impurities.[6][7] Mass Spectrometry (MS) helps in confirming the molecular weight and identifying unknown impurities.[6]
Q3: What are the general consequences of using impure this compound?
A3: Impurities can have several negative impacts on your research, including:
-
Reduced Reaction Yields: Impurities may compete with this compound for reagents, leading to lower yields of the desired product.[6]
-
Formation of Side Products: Impurities can participate in the reaction, leading to a more complex reaction mixture and difficult purification.[6]
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than weighed, affecting the stoichiometry of your reaction.
-
Altered Physical Properties: Impurities can affect physical properties like melting point and solubility.[6]
-
Interference with Analytical Methods: Impurity peaks can complicate the analysis of reaction progress and final product characterization.[6]
Q4: How can I purify my batch of this compound?
A4: Recrystallization is a common and effective method for purifying solid this compound.[8] The choice of solvent is crucial; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Common recrystallization solvents mentioned in synthesis literature include n-heptane and petroleum ether.[4][5] For removal of water, azeotropic distillation with a solvent like toluene can be effective.[9]
Troubleshooting Guides for Subsequent Reactions
Issue 1: Low Yield in Mitsunobu Reaction
You are performing a Mitsunobu reaction to form an ether or ester from this compound and observe a low yield of your desired product.
Potential Cause 1: Presence of Water
-
Explanation: The Mitsunobu reaction is a dehydration-condensation reaction.[10] Any water present in the starting material or solvent will react with the activated phosphonium intermediate, quenching the reaction and reducing the yield.
-
Troubleshooting Steps:
-
Ensure your this compound is thoroughly dried under vacuum before use.
-
Use anhydrous solvents for the reaction.
-
Consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
Potential Cause 2: N-Boc-4-piperidone Impurity
-
Explanation: The ketone functionality of N-Boc-4-piperidone does not participate in the Mitsunobu reaction. Its presence reduces the molar ratio of the reactive alcohol, leading to a lower overall yield based on the starting mass.
-
Troubleshooting Steps:
-
Assess the purity of your this compound using HPLC or NMR to quantify the amount of ketone impurity.
-
If the ketone content is significant, purify the starting material by recrystallization or column chromatography.
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
You are using a derivative of this compound (e.g., after converting the hydroxyl group to a leaving group or an amine) in a Buchwald-Hartwig amination and observe unexpected side products.
Potential Cause 1: 4-Hydroxypiperidine Impurity (or its derivative)
-
Explanation: If your starting material is contaminated with 4-hydroxypiperidine, the unprotected secondary amine is also a nucleophile. In a Buchwald-Hartwig reaction, this unprotected amine can compete with your desired amine nucleophile, leading to the formation of undesired N-arylated piperidine byproducts. This is especially problematic if the subsequent step was to deprotect the Boc group and use the secondary amine as the nucleophile.
-
Troubleshooting Steps:
-
Check for the presence of the unprotected piperidine impurity by NMR or LC-MS.
-
If present, purify the this compound starting material before proceeding with further synthetic steps.
-
Potential Cause 2: Hydrodehalogenation of the Aryl Halide
-
Explanation: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[11] While not directly caused by an impurity in the piperidine component, its prevalence can be affected by reaction conditions that may be chosen to overcome issues caused by low-purity starting material.
-
Troubleshooting Steps:
Data Presentation
Table 1: Common Impurities and their Potential Impact
| Impurity | Source | Potential Impact on Subsequent Reactions | Recommended Analytical Technique |
| N-Boc-4-piperidone | Unreacted starting material | Reduces effective molar quantity of the alcohol, leading to lower yields. | HPLC, ¹H NMR |
| 4-Hydroxypiperidine | Incomplete Boc protection | Acts as a competing nucleophile in reactions like Buchwald-Hartwig amination, leading to side products. | HPLC, ¹H NMR, LC-MS |
| Water | From work-up or atmospheric absorption | Quenches moisture-sensitive reactions like the Mitsunobu reaction; can hydrolyze reagents. | Karl Fischer Titration, ¹H NMR (in anhydrous solvent) |
| Residual Solvents | From synthesis/purification | Can affect reaction kinetics and solubility of reagents. | GC, ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Objective: To quantify the purity of this compound and detect non-volatile impurities like N-Boc-4-piperidone.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Quantification of Impurities by ¹H NMR
-
Objective: To identify and quantify proton-containing impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Method:
-
Sample Preparation: Accurately weigh about 15-30 mg of the this compound sample and a known amount of an internal standard (e.g., 1,3,5-trichloronitrobenzene) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., Methanol-d4).[13]
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Data Analysis:
-
Visualizations
Caption: Workflow for purity assessment and decision-making.
Caption: Troubleshooting guide for Mitsunobu reaction issues.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. n-boc-4-hydroxylpiperidine [chembk.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-Boc-4-hydroxypiperidine. The focus is on improving the regioselectivity of common reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I improve the yield of O-alkylation on this compound?
Low yields in O-alkylation reactions are often due to incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. To enhance the yield, consider the following:
-
Choice of Base and Solvent: A strong base is typically required to efficiently deprotonate the secondary alcohol. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective choice. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the reaction rate and prevent side reactions. Subsequently, the reaction with the alkylating agent may be carried out at room temperature or with gentle heating to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can sometimes lead to decomposition or side product formation.
2. How do I prevent N-alkylation when the Boc protecting group is present?
The tert-Butoxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen, effectively preventing its alkylation under most conditions used for O-alkylation of the C4-hydroxyl group. The steric hindrance and electronic-withdrawing nature of the Boc group significantly reduce the nucleophilicity of the nitrogen atom. If N-alkylation is observed, it may indicate that the Boc group has been unintentionally cleaved.
-
Verify Boc-Group Integrity: Ensure that the reaction conditions are not acidic, as the Boc group is labile in the presence of strong acids. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them.
-
Use Appropriate Reagents: Stick to standard O-alkylation protocols, such as the Williamson ether synthesis conditions (e.g., NaH, alkyl halide), which are compatible with the Boc protecting group.
3. What are the best practices for performing a Mitsunobu reaction with this compound?
The Mitsunobu reaction is a reliable method for the stereoinvertive substitution of the hydroxyl group. However, achieving high yields and purity requires careful execution.
-
Reagent Purity: Use high-purity triphenylphosphine (PPh3) and azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Impurities can lead to side reactions and reduced yields.
-
Order of Addition: The recommended order of addition is typically to a solution of this compound, the nucleophile, and PPh3 in an appropriate solvent (e.g., THF), followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C). This helps to control the reaction exothermic and minimize the formation of undesired byproducts.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the PPh3 and azodicarboxylate to ensure complete conversion of the alcohol.
-
Work-up and Purification: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced hydrazine derivative. These can often be removed by crystallization or careful column chromatography.
4. How can I achieve selective acylation of the C4-hydroxyl group?
O-acylation of this compound can be achieved with high selectivity using standard acylation methods.
-
Use of a Base: A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically used to scavenge the acid (e.g., HCl) generated during the reaction with an acyl chloride or anhydride.
-
Catalysts: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the acylation of secondary alcohols.
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or THF, at room temperature.
Quantitative Data Summary
The following tables summarize typical yields and regioselectivity for common reactions with this compound.
Table 1: O-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | NaH | THF | 0 °C to rt | 85-95 | |
| Ethyl iodide | NaH | DMF | 0 °C to rt | 80-90 | |
| Methyl iodide | NaH | THF | rt | >90 |
Table 2: Mitsunobu Reaction with this compound
| Nucleophile | Reagents | Solvent | Temperature | Yield (%) | Reference |
| p-Nitrophenol | PPh3, DEAD | THF | 0 °C to rt | 75-85 | |
| Phthalimide | PPh3, DIAD | THF | 0 °C to rt | 80-90 | |
| Benzoic acid | PPh3, DEAD | Toluene | rt | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Mitsunobu Reaction
-
Dissolve this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Key reactive sites on this compound.
Caption: Decision workflow for selecting reaction conditions.
Caption: Simplified Mitsunobu reaction pathway.
Technical Support Center: Overcoming Solubility Challenges with N-Boc-4-hydroxypiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered in reactions involving N-Boc-4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
General Solubility and Handling
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white solid.[1][2][3] It is generally soluble in organic solvents like methanol, ethanol, dichloromethane, chloroform, and ethyl acetate.[1][2][4][5][6] Its solubility in non-polar solvents such as n-hexane and petroleum ether is lower, which allows for recrystallization.[7][8]
Q2: What factors can influence the solubility of this compound in a reaction?
A2: Several factors can affect its solubility:
-
Solvent Polarity: The choice of solvent is critical. Polar aprotic and protic solvents are generally effective.
-
Temperature: Increasing the temperature of the reaction mixture can enhance the solubility of this compound.
-
Presence of Other Reagents: The concentration and nature of other reactants and reagents can impact the overall solvency of the medium.
-
Moisture: The presence of water can be problematic, as this compound has very high aqueous solubility, which can complicate extractions.[9]
Q3: How should I store this compound to maintain its integrity?
A3: It should be stored in a cool, dry place, away from direct sunlight and heat.[2] Keep the container tightly sealed to prevent moisture absorption.[2] For long-term storage, temperatures between 0-8°C or even as low as -15°C are recommended.[1][3]
Troubleshooting in Specific Reactions
Q4: I am having trouble with the solubility of this compound in a Mitsunobu reaction. What can I do?
A4: The Mitsunobu reaction is a common application for this compound.[1][4][5][10] Dichloromethane or tetrahydrofuran (THF) are typical solvents. If you are experiencing poor solubility, consider the following:
-
Co-solvent System: Adding a small amount of a more polar solvent like dimethylformamide (DMF) can help.
-
Temperature Control: Gently warming the mixture might improve solubility before adding the DEAD or DIAD reagent, but be cautious as Mitsunobu reactions can be exothermic.
-
Order of Addition: Adding the this compound to the solvent and stirring until dissolved before adding other reagents can be beneficial.
Q5: My acylation/etherification reaction with this compound is sluggish. Could this be a solubility issue?
A5: Yes, poor solubility can lead to slow reaction rates. For acylations or etherifications, which often use bases like triethylamine or potassium carbonate in solvents like dichloromethane or methanol, consider these strategies:[7]
-
Solvent Selection: Dichloromethane is often a good choice for improving the reactivity of acylating agents, while methanol can enhance the solubility of the piperidine starting material.[7]
-
Heating: Refluxing the reaction mixture is a common practice to ensure all reactants are in solution.[7][8]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can be highly effective.
Q6: What is Phase-Transfer Catalysis (PTC) and how can it help with solubility issues?
A6: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants that are in different phases (e.g., a solid and a liquid, or two immiscible liquids).[11][12] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur.[12][13] This can overcome the insolubility of a reagent in the organic solvent where the other reactant is dissolved.[11] This method can enhance reaction rates and often allows for milder reaction conditions.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound is not dissolving in the chosen reaction solvent. | - The solvent is not polar enough.- The reaction temperature is too low.- The concentration of the reactant is too high. | - Select a more polar solvent (e.g., switch from THF to DCM or add DMF).- Gently warm the reaction mixture while stirring.- Use a larger volume of solvent to decrease the concentration. |
| The reaction is very slow or incomplete, even with heating. | - Poor solubility of one of the reactants (e.g., a salt or base) in the organic solvent. | - Consider using a co-solvent system to dissolve all components.- For reactions with an insoluble base, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).- Ensure efficient stirring to maximize the interaction between phases.[13] |
| Side products are forming, particularly in reductive amination. | - Over-alkylation of the amine. | - A one-pot tandem procedure involving direct reductive amination followed by N-Boc protection can prevent overalkylation by trapping the secondary amine as it forms.[15] |
| Difficulty with product extraction from the aqueous phase during workup. | - this compound and some of its derivatives have some water solubility. | - Use a more nonpolar extraction solvent like ethyl acetate or a mixture of ethyl acetate and hexanes.- Perform multiple extractions to ensure complete recovery of the product.- Brine washes can help to reduce the solubility of the product in the aqueous layer. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [6][7][16] |
| Ethanol | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [2][6][7] |
| Chloroform | Soluble | [1][2][4][5] |
| Ethyl Acetate | Soluble | [1][4][5] |
| Toluene | Used for extraction | [8][17] |
| n-Hexane | Low/Used for recrystallization | [7][8] |
| Petroleum Ether | Low/Used for recrystallization | [7][8] |
| Water | Sparingly Soluble | [9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-Hydroxypiperidine
This protocol is adapted from a common synthetic route where solubility is managed through a biphasic system.[4][18]
-
Dissolve Reactants: In a suitable reaction vessel, combine 4-hydroxypiperidine (1 equivalent) with a 1 M aqueous solution of sodium hydrogen carbonate (or another suitable base like potassium carbonate).[4][7]
-
Add Organic Solvent: Add dichloromethane to the mixture.
-
Introduce Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1-1.1 equivalents) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-15 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Reductive Amination with a Tandem N-Boc Protection Step
This protocol describes a method to prevent overalkylation, a common side reaction that can be exacerbated by solubility issues.[15]
-
Initial Mixture: In a flask, dissolve the primary amine (e.g., an amino ester, 1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent like dichloromethane.
-
Imine Formation: Stir the mixture at room temperature.
-
Reductive Agent and Boc Anhydride Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC). The in-situ formation of the secondary amine is immediately followed by its protection, preventing further reaction.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, extract the aqueous phase with dichloromethane, combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A decision workflow for troubleshooting solubility problems.
Caption: Mechanism of Phase-Transfer Catalysis in a biphasic reaction.
Caption: Key factors that influence the solubility of the reactant.
References
- 1. Cas 109384-19-2,this compound | lookchem [lookchem.com]
- 2. This compound Supplier China | High Purity | Specifications, Safety Data & Bulk Pricing [chemheterocycles.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 109384-19-2 [m.chemicalbook.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 8. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 10. n-boc-4-hydroxylpiperidine [chembk.com]
- 11. iajpr.com [iajpr.com]
- 12. youtube.com [youtube.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Pharmaceutical Intermediate this compound CAS 109384-19-2 [hsppharma.com]
- 17. Page loading... [guidechem.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone
Welcome to the technical support center for the hydrogenation of N-Boc-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic reduction of this key synthetic intermediate.
Catalyst Performance Comparison
The selection of a catalyst and reduction method is critical for achieving high yield and purity in the synthesis of N-Boc-4-hydroxypiperidine. Below is a summary of quantitative data for common methods.
| Catalyst/Reagent | Substrate | Product | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity |
| 5% Palladium on Carbon (Pd/C) | N-Boc-4-piperidone | This compound | 0.1 equiv | Methanol | 50-60 | 0.1-0.5 | 1 | 96 | High |
| Sodium Borohydride (NaBH₄) | 4-piperidone | 4-hydroxypiperidine | - | Methanol | Reflux | - | - | 90 | High |
Experimental Protocols
Method 1: Catalytic Hydrogenation using 5% Pd/C
This protocol is adapted from patent CN116554089A and is favored for its mild conditions and high selectivity.[1]
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove any air.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric, so handle it with care, preferably as a slurry in a small amount of the reaction solvent.
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (0.1–0.5 MPa) and heat the mixture to 50–60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) analysis of aliquots.
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 1 hour), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to recover any adsorbed product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Method 2: Reduction using Sodium Borohydride
This protocol describes the reduction of the un-protected 4-piperidone, which is subsequently protected with the Boc group. This method is cost-effective and does not require specialized high-pressure equipment.[1]
Materials:
-
4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
Dissolution: Dissolve 4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Quenching and pH Adjustment: After completion, cool the reaction mixture and carefully add dilute hydrochloric acid to adjust the pH and quench the excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane and water. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Crystallization: Concentrate the organic phase and add n-hexane to induce crystallization. Cool the mixture to promote further crystallization.
-
Isolation: Collect the crystals of 4-hydroxypiperidine by vacuum filtration. The subsequent Boc-protection step would then be carried out on this intermediate.[1]
Troubleshooting Guide & FAQs
Q1: My hydrogenation reaction is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete hydrogenation can be due to several factors:
-
Catalyst Deactivation/Poisoning: The nitrogen atom in the piperidone ring can act as a Lewis base and bind to the metal surface of the catalyst, leading to deactivation.
-
Solution: Increase the catalyst loading. Ensure the starting material and solvent are free of impurities that could act as stronger poisons (e.g., sulfur compounds). In some cases, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst. However, this must be done with caution as it can affect the Boc protecting group.
-
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.
-
Solution: Ensure your reactor is properly sealed and that the pressure is maintained throughout the reaction. If the reaction is still slow, a moderate increase in pressure may be beneficial.
-
-
Poor Mixing: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
-
-
Low Temperature: The reaction may have a significant activation energy.
-
Solution: A modest increase in temperature (e.g., to 60-80°C) can increase the reaction rate. However, be aware of potential side reactions at higher temperatures.
-
Q2: I am observing byproducts in my reaction. What are they and how can I avoid them?
A2: Byproduct formation can be a result of over-reduction or side reactions.
-
Over-reduction: While less common for this specific substrate under mild conditions, more forcing conditions could potentially lead to the reduction of the Boc group or other functional groups if present.
-
Solution: Use milder reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Side Reactions from Impurities: Impurities in the starting material or solvent can lead to unexpected byproducts.
-
Solution: Use high-purity starting materials and solvents.
-
Q3: How do I choose between catalytic hydrogenation and a chemical reducing agent like NaBH₄?
A3: The choice depends on several factors:
-
Equipment Availability: Catalytic hydrogenation requires a specialized high-pressure reactor, which may not be available in all laboratories.[1] NaBH₄ reduction can be performed in standard laboratory glassware.
-
Cost: While the initial cost of a hydrogenation catalyst like Pd/C is higher, it can often be recovered and reused.[1] Sodium borohydride is a relatively inexpensive reagent.
-
Scale: For large-scale industrial production, catalytic hydrogenation is often more efficient and generates less waste.
-
Selectivity: Both methods generally offer high selectivity for the reduction of the ketone without affecting the Boc group.
Q4: Can I use a different catalyst for this hydrogenation?
A4: Yes, other catalysts can be used for the hydrogenation of ketones and N-heterocycles, although they may require different reaction conditions.
-
Raney Nickel: A common and cost-effective hydrogenation catalyst.[2][3][4][5][6] It is known for its high activity.
-
Platinum Oxide (PtO₂): Often used for the hydrogenation of aromatic rings, but can also be effective for ketone reduction.
-
Rhodium on Carbon (Rh/C): Another active catalyst for the hydrogenation of N-heterocycles.
The optimal catalyst and conditions should be determined through experimental screening.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Take a small aliquot from the reaction mixture, filter it to remove the catalyst, and spot it on a TLC plate alongside a spot of the starting material.
-
Eluent: A common eluent system for this compound is a mixture of ethyl acetate and hexanes.
-
Visualization: The spots can be visualized using a potassium permanganate stain, as the product alcohol will react while the starting ketone is less reactive.
Visualizations
Caption: Catalyst selection workflow for N-Boc-4-piperidone reduction.
Caption: Troubleshooting logic for hydrogenation of N-Boc-4-piperidone.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Boc-4-hydroxypiperidine is of paramount importance for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. This document outlines a recommended HPLC method and compares it with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and comparative data to aid in method selection.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized technique for the purity analysis of a broad range of organic molecules, including this compound.[1] This method effectively separates the target compound from its potential impurities based on their polarity.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
HPLC Workflow Diagram
Alternative Analytical Methods
While HPLC is a stalwart for purity determination, other techniques offer unique advantages and can be employed for orthogonal testing or specific applications.
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol: GC Purity Analysis
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation:
-
Gas chromatograph with an FID detector
-
Autosampler
-
Split/splitless inlet
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
Sample Preparation:
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a more volatile trimethylsilyl ether.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: qNMR Purity Analysis
Objective: To determine the purity of this compound by ¹H qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic anhydride or another suitable certified standard with non-overlapping signals |
| Pulse Program | A calibrated 90° pulse with a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard |
| Number of Scans | 16 or more to ensure adequate signal-to-noise ratio |
Sample Preparation:
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification and quantification of impurities, especially at trace levels.[3]
Experimental Protocol: LC-MS Impurity Profiling
The chromatographic conditions can be similar to the HPLC method described above, with the mobile phase adjusted to be compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid). The mass spectrometer can be operated in full scan mode to detect all ionizable species and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.
| Feature | HPLC-UV | GC-FID | qNMR | LC-MS |
| Principle | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear spin transitions in a magnetic field | Combination of liquid chromatography and mass analysis |
| Sample Preparation | Simple dissolution | May require derivatization | Precise weighing of sample and internal standard | Simple dissolution, requires volatile buffers |
| Analysis Time | 20-30 minutes | 15-25 minutes | 5-15 minutes | 20-30 minutes |
| Sensitivity | Good (ng range) | Very good (pg range) | Moderate (µg-mg range) | Excellent (pg-fg range) |
| Precision | High | High | High | Good |
| Pros | Robust, versatile, widely available | High resolution for volatile compounds | Primary method, no need for analyte-specific reference standard | High sensitivity and selectivity, structural information |
| Cons | Requires reference standards for impurities, may not detect non-chromophoric impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods | Higher instrument cost and complexity |
Logical Comparison of Analytical Methods
References
Characterization of N-Boc-4-hydroxypiperidine derivatives by NMR spectroscopy
A guide for researchers in drug discovery and organic synthesis providing a comparative analysis of NMR spectral data for a series of N-Boc-4-hydroxypiperidine derivatives. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols, and a visual workflow to aid in the characterization of this important class of compounds.
This compound and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development. The ability to precisely characterize these molecules is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of these compounds in solution. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a selection of this compound derivatives, offering a valuable resource for scientists engaged in their synthesis and application.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for the parent this compound and several of its derivatives with modifications at the 4-position. All data is referenced to the solvent signal.
Table 1: ¹H NMR Data for this compound and Derivatives (500 MHz, CDCl₃)
| Derivative (Substituent at C4) | H2, H6 (axial) (ppm) | H2, H6 (equatorial) (ppm) | H3, H5 (axial) (ppm) | H3, H5 (equatorial) (ppm) | H4 (ppm) | Other Signals (ppm) |
| -OH | ~3.0-3.2 (m) | ~3.8-4.0 (m) | ~1.4-1.6 (m) | ~1.8-2.0 (m) | ~3.8 (m) | 1.46 (s, 9H, Boc) |
| -NH₂ | 2.85 (t, J=12.0 Hz) | 3.95 (d, J=13.5 Hz) | 1.25 (q, J=12.0 Hz) | 1.85 (d, J=12.0 Hz) | 2.70 (tt, J=10.5, 4.0 Hz) | 1.45 (s, 9H, Boc) |
| -CH₂OH | 2.65 (t, J=12.3 Hz) | 4.05 (br d, J=13.5 Hz) | 1.15 (qd, J=12.3, 4.0 Hz) | 1.70 (br d, J=12.8 Hz) | ~1.5 (m) | 3.48 (d, J=6.5 Hz, 2H, -CH₂OH), 1.45 (s, 9H, Boc) |
| -COOH | ~2.9-3.1 (m) | ~3.9-4.1 (m) | ~1.6-1.8 (m) | ~1.9-2.1 (m) | ~2.5 (m) | 1.46 (s, 9H, Boc), 11.5 (br s, 1H, COOH) |
| -CN | ~3.1-3.3 (m) | ~3.7-3.9 (m) | ~1.8-2.0 (m) | ~2.0-2.2 (m) | ~2.9 (m) | 1.47 (s, 9H, Boc) |
| -C(O)CH₃ | ~2.8-3.0 (m) | ~4.1-4.3 (m) | ~1.5-1.7 (m) | ~1.8-2.0 (m) | ~2.5 (m) | 2.16 (s, 3H, -C(O)CH₃), 1.46 (s, 9H, Boc) |
Table 2: ¹³C NMR Data for this compound and Derivatives (126 MHz, CDCl₃)
| Derivative (Substituent at C4) | C2, C6 (ppm) | C3, C5 (ppm) | C4 (ppm) | Boc C(CH₃)₃ (ppm) | Boc C=O (ppm) | Other Signals (ppm) |
| -OH | 41.5 | 34.5 | 67.5 | 28.5 | 155.0 | 79.5 (Boc C(CH₃)₃) |
| -NH₂ | 43.1 | 35.8 | 46.5 | 28.5 | 155.0 | 79.3 (Boc C(CH₃)₃) |
| -CH₂OH | 40.8 | 30.0 | 39.5 | 28.5 | 155.1 | 67.9 (-CH₂OH), 79.5 (Boc C(CH₃)₃) |
| -COOH | 41.0 | 28.8 | 41.5 | 28.4 | 155.2 | 179.8 (-COOH), 79.8 (Boc C(CH₃)₃) |
| -CN | 40.5 | 28.5 | 25.5 | 28.4 | 154.8 | 122.5 (-CN), 79.9 (Boc C(CH₃)₃) |
| -C(O)CH₃ | 41.2 | 28.7 | 45.8 | 28.5 | 154.9 | 209.5 (-C(O)CH₃), 30.8 (-C(O)CH₃), 79.7 (Boc C(CH₃)₃) |
Experimental Protocols
A generalized procedure for the NMR characterization of this compound derivatives is provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
-
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans : 8 to 16 scans are generally sufficient.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is used.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR :
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay : A relaxation delay of 2 seconds is common.
-
Spectral Width : A spectral width of approximately 220-250 ppm is used.
-
-
Temperature : All spectra are typically recorded at room temperature (298 K).
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignments.
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the characterization of this compound derivatives by NMR spectroscopy.
Caption: Generalized workflow for the NMR characterization of this compound derivatives.
A Comparative Guide to the Synthetic Routes of N-Boc-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-hydroxypiperidine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds. Its protected amine and reactive hydroxyl group make it a versatile intermediate for constructing complex molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering experimental data to inform decisions on process selection based on factors such as yield, purity, and operational simplicity.
Comparison of Synthetic Routes
Three primary strategies dominate the synthesis of this compound: the direct protection of 4-hydroxypiperidine, the reduction of N-Boc-4-piperidone, and a one-pot synthesis commencing from 4-piperidone hydrochloride hydrate. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Route 1: Boc Protection of 4-Hydroxypiperidine | Route 2: Reduction of N-Boc-4-piperidone | Route 3: One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate |
| Starting Material | 4-Hydroxypiperidine | N-Boc-4-piperidone | 4-Piperidone hydrochloride hydrate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃) | Reducing agent (e.g., NaBH₄, Aluminum isopropoxide) | Boc₂O, Base, Reducing agent |
| Typical Solvents | Dichloromethane, Methanol | Ethanol, Methanol/THF, Toluene/Isopropanol | Water, Ethanol, Toluene/Isopropanol |
| Reported Yield | 85–quantitative[1][2] | 86-100%[1][3][4] | High (specific yield varies with process)[5][6] |
| Reported Purity | >98% after recrystallization[2][7] | >99% (GC)[3] | >99.5% (GC)[5] |
| Reaction Time | 6–15 hours[1][2] | 0.5–24 hours[1][3][4] | Multi-step, sequential additions[3] |
| Key Advantages | High-yielding and straightforward. | Excellent yields and high purity; multiple reducing agents can be used. | Starts from a readily available and stable salt; avoids handling of free piperidone. |
| Key Disadvantages | 4-hydroxypiperidine can be more expensive and less stable than its salt form. | Requires the prior synthesis or purchase of N-Boc-4-piperidone. | Can be a longer overall process with multiple steps and solvent changes. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Route 1: Boc Protection of 4-Hydroxypiperidine.
Caption: Route 2: Reduction of N-Boc-4-piperidone.
Caption: Route 3: One-Pot Synthesis from 4-Piperidone Hydrochloride.
Experimental Protocols
Below are detailed experimental procedures for the key synthetic routes discussed.
Route 1: Boc Protection of 4-Hydroxypiperidine
Materials:
-
4-Hydroxypiperidine (10.0 g, 98.9 mmol)
-
Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol)
-
1 M Aqueous sodium hydrogen carbonate solution (150 mL)
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 4-hydroxypiperidine, 1 M aqueous sodium hydrogen carbonate, and dichloromethane is prepared in a suitable reaction vessel.
-
Di-tert-butyl dicarbonate is added to the stirred mixture.
-
The reaction is stirred at room temperature for 15 hours.[1]
-
After the reaction is complete, the phases are separated.
-
The organic phase is collected, and the solvent is removed under reduced pressure to yield this compound as an oil. This method has been reported to provide a quantitative yield (19.9 g).[1]
Route 2: Reduction of N-Boc-4-piperidone with Sodium Borohydride
Materials:
-
N-Boc-4-piperidone (tert-butyl 4-oxo-1-piperidinecarboxylate) (15 g, 75 mmol)
-
Sodium borohydride (5.7 g, 0.15 mol)
-
Tetrahydrofuran (THF, 150 mL)
-
Methanol (MeOH, 30 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
N-Boc-4-piperidone is dissolved in a mixture of THF and methanol in a round-bottom flask.
-
The solution is cooled to -10 °C using an appropriate cooling bath.
-
Sodium borohydride is added portion-wise to the cooled solution, maintaining the temperature at -10 °C.[4]
-
The reaction mixture is stirred for 30 minutes at -10 °C.[4]
-
The reaction is quenched by pouring the mixture into ice-water (300 mL).
-
The product is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product. This procedure has been reported to yield 13.2 g (87%) of this compound.[4]
Route 3: Two-Step, One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate
This process involves the in-situ formation of N-Boc-4-piperidone followed by its reduction.
Step 1: Synthesis of N-Boc-4-piperidone
Materials:
-
4-Piperidone hydrochloride hydrate (153.6 g, 1.0 mol)
-
20% Sodium hydroxide solution (400.0 g, 2.0 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (240.0 g, 1.1 mol)
-
Water (150.0 g)
-
Ethanol (for recrystallization)
Procedure:
-
In a 1L three-necked flask, 4-piperidone hydrochloride hydrate and water are added.
-
The 20% sodium hydroxide solution is added dropwise while maintaining the temperature between 20-30°C.
-
After stirring for 20 minutes, di-tert-butyl dicarbonate is added dropwise.[3]
-
The reaction mixture is stirred at 20-30°C for approximately 12 hours.[3]
-
The reaction completion is monitored by TLC.
-
The mixture is cooled and filtered. The crude product is recrystallized from ethanol and dried to yield N-Boc-4-piperidone (reported yield: 180.5 g, 90.6%; GC content: 99.4%).[3]
Step 2: Reduction to this compound
Materials:
-
N-Boc-4-piperidone (180.5 g, 0.906 mol)
-
Aluminum isopropoxide (55.5 g, 0.272 mol)
-
Isopropanol (653.0 g, 10.87 mol)
-
Toluene (542 g)
-
1N HCl
-
n-Heptane (for recrystallization)
Procedure:
-
Under a nitrogen atmosphere, N-Boc-4-piperidone, toluene, aluminum isopropoxide, and isopropanol are added to a 2L three-necked flask.
-
The mixture is heated to 50°C and stirred for 24 hours.[3]
-
Reaction completion is monitored by GC.
-
The mixture is cooled, and the reaction is quenched with 1N HCl.
-
The product is extracted with toluene. The organic layers are combined and concentrated under reduced pressure.
-
The crude product is recrystallized from n-heptane and dried under vacuum to yield this compound (reported yield: 156.3 g, 85.7%; GC content: 99.1%).[3]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 109384-19-2 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. CN104628625A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Synthesis method of this compound (2018) | Shuai Xiaohua [scispace.com]
- 7. nbinno.com [nbinno.com]
The Versatility of N-Boc-4-hydroxypiperidine: A Comparative Guide to the Biological Activity of its Derivatives
N-Boc-4-hydroxypiperidine has emerged as a crucial and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of biologically active compounds. Its rigid piperidine scaffold, coupled with the readily functionalizable hydroxyl group and the protective N-Boc moiety, provides a robust platform for developing novel therapeutics targeting a range of diseases. This guide offers a comparative analysis of the biological activities of compounds synthesized from this compound, with a focus on their anticancer, antiviral, and central nervous system (CNS) activities, supported by experimental data and detailed protocols.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their efficacy against various cancer cell lines. Two notable classes of compounds that showcase this potential are hydroxypiperidine-substituted thiosemicarbazones and pyrimidine derivatives containing the 4-hydroxypiperidine moiety.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative compounds derived from a 4-hydroxypiperidine core, highlighting their potency against specific cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxypiperidine-substituted Thiosemicarbazone | Compound 5f (R = 2,3-dichlorophenyl) | A549 (Lung Cancer) | 0.58 | [1][2] |
| Pyrimidine derivative with 4-hydroxypiperidine | Compound 7a | MDA-MB-231 (Breast Cancer) | 0.05 | |
| Pyrimidine derivative with 4-hydroxypiperidine | Compound 17i | H1975 (Lung Cancer) | 3.89 |
Note: The synthesis of the thiosemicarbazone derivatives starts from 4-hydroxypiperidine, which is directly related to this compound by deprotection. The pyrimidine derivatives explicitly incorporate a 4-hydroxypiperidine group.
Antiviral Activity of this compound Derivatives
The piperidine scaffold is a common feature in many antiviral drugs. Compounds synthesized from this compound have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza A virus.
Comparative Antiviral Efficacy
The table below presents the antiviral activity of piperidine-substituted purine derivatives, demonstrating their potential as therapeutic agents for viral infections.
| Compound Class | Specific Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Piperidine-substituted Purine | FZJ13 | HIV-1 | MT-4 | Not specified, but compared to 3TC | [3] |
| Piperidine-substituted Purine | FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [3] |
Central Nervous System (CNS) Activity of this compound Derivatives
The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery. Derivatives of this compound have been explored as ligands for various CNS targets, particularly sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Comparative CNS Receptor Binding Affinity
The following table summarizes the binding affinities of piperidine-based derivatives for sigma receptors, indicating their potential for the development of novel CNS-active drugs.
| Compound Class | Specific Compound | Receptor Subtype | Ki (nM) | Reference |
| Bridged Piperazine | Methyl ether 12b (N-butyl substituent) | Sigma-1 | 13.2 | [4] |
| Bridged Piperazine | N-methyl derivative 13a | Sigma-2 | 30.4 | [4] |
| N-benzylpiperidin-4-yl-4-iodobenzamide | 4-[125I]BP | Sigma-1 (MCF-7 cells) | 4.6 | [5] |
| N-benzylpiperidin-4-yl-4-iodobenzamide | 4-[125I]BP | Sigma-2 (MCF-7 cells) | 56 | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the understanding and replication of the presented data.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral compound by quantifying the reduction in viral plaques.[10][11][12]
Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. A semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is inversely proportional to the antiviral activity of the compound.
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.
Radioligand Binding Assay for CNS Receptor Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[13][14][15]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, from which its binding affinity (Ki) can be calculated.
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological activities of these this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Caption: PI3K/Akt signaling pathway targeted by pyrimidine derivatives.
Caption: General workflow for in vitro anticancer screening.
Caption: General workflow for in vitro antiviral screening.
References
- 1. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of bridged piperazines with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Unveiling the Solid-State Landscape: A Comparative Crystallographic Analysis of N-Boc-4-hydroxypiperidine Analogues
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular building blocks is paramount. While the X-ray crystallographic structure of the widely used synthetic intermediate, N-Boc-4-hydroxypiperidine, remains elusive in the public domain, a comparative analysis of its closely related analogues provides invaluable insights into the conformational preferences of the N-Boc-piperidine scaffold. This guide presents a side-by-side examination of the crystallographic data for two such analogues: tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, offering a foundational understanding for rational drug design and development.
This comparison leverages crystallographic data deposited in the Cambridge Structural Database (CSD) to illuminate the subtle yet significant influence of substituents at the 4-position on the geometry of the piperidine ring. The data presented herein, coupled with detailed experimental protocols, serves as a practical resource for researchers working with this important class of heterocyclic compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two analogues of this compound, providing a quantitative basis for comparison.
| Parameter | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| CSD Deposition No. | 1180597 | 845296[1] |
| Chemical Formula | C11H22N2O2 | C11H19NO4 |
| Formula Weight | 214.31 | 229.27 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 10.133(3) | 11.205(2) |
| b (Å) | 9.255(2) | 9.0790(18) |
| c (Å) | 14.041(4) | 12.597(3) |
| α (°) | 90 | 90 |
| β (°) | 108.892(11) | 108.41(3) |
| γ (°) | 90 | 90 |
| Volume (Å3) | 1245.3(6) | 1215.1(5) |
| Z | 4 | 4 |
| Density (calc) (Mg/m3) | 1.142 | 1.253 |
| Piperidine Ring Conformation | Chair | Chair |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the crystallization and subsequent X-ray crystallographic analysis of small organic molecules such as N-Boc-piperidine derivatives.
I. Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.
A. Solvent Selection:
-
Solubility Screening: Assess the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water) at both room temperature and elevated temperatures.
-
Ideal Solvent Characteristics: An ideal solvent will dissolve the compound completely at an elevated temperature and exhibit significantly lower solubility upon cooling, leading to supersaturation and crystal growth.
B. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a loosely covered vial or beaker.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Crystal formation is typically observed over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The rate of cooling can influence crystal size and quality.
-
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid):
-
Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Solid-Liquid: This technique is similar, but the compound is in a solid, amorphous state.
-
II. X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure.
-
Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
References
A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
The reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine is a critical transformation in the synthesis of a wide array of pharmaceutical compounds. The stereochemical outcome of this reduction, yielding either the cis (axial alcohol) or trans (equatorial alcohol) isomer, is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of common catalysts used for this reduction, supported by experimental data to aid in the selection of the most appropriate method for a given synthetic strategy.
Performance Comparison of Key Catalysts
The selection of a reducing agent for N-Boc-4-piperidone is primarily dictated by the desired diastereoselectivity of the resulting alcohol. Less sterically hindered hydride reagents tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer), while bulky hydride reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer). Catalytic hydrogenation offers another avenue, often favoring the formation of the equatorial alcohol.
| Catalyst/Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Yield (%) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, and easy to handle. Favors axial attack. | trans (equatorial-OH) | High |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective reagent. Favors equatorial attack. | cis (axial-OH) | High |
| Palladium on Carbon | Pd/C | Ethanol, Methanol | Catalytic hydrogenation with H₂ gas. Generally favors the equatorial product. | trans (equatorial-OH) | High |
| Platinum Oxide | PtO₂ (Adam's cat.) | Acetic Acid, Ethanol | Effective for hydrogenation of N-heterocycles. | trans (equatorial-OH) | Good to High |
| Raney Nickel | Raney® Ni | Ethanol | A cost-effective alternative for catalytic hydrogenation. | trans (equatorial-OH) | Good to High |
Reaction Pathway and Stereoselectivity
The reduction of N-Boc-4-piperidone proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome is determined by the trajectory of the hydride attack.
Caption: Stereoselective reduction of N-Boc-4-piperidone.
Experimental Protocols
Detailed methodologies for the key reduction reactions are provided below.
Sodium Borohydride Reduction (Favoring trans Isomer)
This procedure is a common and straightforward method for obtaining the equatorial alcohol.
Materials:
-
N-Boc-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
L-Selectride® Reduction (Favoring cis Isomer)
This method is employed when the axial alcohol is the desired product, taking advantage of the steric bulk of the reducing agent.
Materials:
-
N-Boc-4-piperidone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise via syringe to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Catalytic Hydrogenation with Pd/C (Favoring trans Isomer)
This method provides an alternative to hydride reagents for obtaining the equatorial alcohol.
Materials:
-
N-Boc-4-piperidone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Boc-4-piperidone in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or as specified) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
General Experimental Workflow
The following diagram illustrates a typical workflow for the reduction of N-Boc-4-piperidone and subsequent product analysis.
Caption: General workflow for N-Boc-4-piperidone reduction.
Conclusion
The choice of catalyst for the reduction of N-Boc-4-piperidone is a critical parameter that dictates the stereochemical outcome of the reaction. For the synthesis of the trans-N-Boc-4-hydroxypiperidine, sodium borohydride offers a cost-effective and operationally simple method, while catalytic hydrogenation with catalysts such as Pd/C provides a reliable alternative. When the cis-isomer is the desired product, the use of a sterically demanding reducing agent like L-Selectride® is the method of choice, affording high diastereoselectivity for the axial alcohol. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of N-Boc-4-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this compound is critical for consistent results in research and the quality of final drug products. This document outlines the experimental protocols and validation data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose. The following sections detail the methodologies, present comparative performance data, and provide visual workflows to aid in method selection and implementation.
Comparison of Validated Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of three commonly employed and validated methods.
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL |
| Specificity | Good | Moderate | Excellent |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method implementation and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound in bulk material and simple matrices.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable method for assessing the purity of this compound, particularly for detecting volatile impurities.[1]
-
Instrumentation: A gas chromatograph with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex biological matrices.[1]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) is typically required.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.
Caption: Workflow for analytical method validation and implementation.
Signaling Pathway of Method Selection
The selection of an appropriate analytical method is a critical first step. The decision is often guided by the specific requirements of the analysis, as depicted in the following diagram.
Caption: Decision tree for analytical method selection.
References
Comparative Evaluation of N-Boc-4-hydroxypiperidine-Derived Compounds in Oncology Research
In the landscape of modern drug discovery, the N-Boc-4-hydroxypiperidine scaffold has emerged as a privileged structure, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point for medicinal chemists, particularly in the development of novel anticancer compounds. This guide provides a comparative analysis of this compound-derived compounds, summarizing their in-vitro and in-vivo anticancer activities. The data presented is collated from various studies to offer a clear, comparative perspective on their therapeutic potential for researchers, scientists, and drug development professionals.
In-Vitro Anticancer Activity
The in-vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 1 | A-549 | Lung Carcinoma | 15.94 ± 0.201 | [1] |
| MCF-7 | Breast Adenocarcinoma | 22.12 ± 0.213 | [1] | |
| Compound 2 | A-549 | Lung Carcinoma | 16.56 ± 0.125 | [1] |
| MCF-7 | Breast Adenocarcinoma | 24.68 ± 0.217 | [1] | |
| FBA-TPQ | MCF-7 | Breast Cancer | 0.097 - 2.297 | [2] |
| MDA-MB-468 | Breast Cancer | 0.097 - 2.297 | [2] | |
| Compound 8 | - | Farnesyltransferase Inhibition | 0.0037 | [3] |
| Compound 10b | 786-O | Renal Cell Carcinoma | 7.3 (GI50) | [4] |
| U937 | Lymphoma | 7.5 (GI50) | [4] | |
| trans-[PtCl2(4-pic)(pip)] | C-26 | Colon Carcinoma | 4.5 | [5] |
| OV-1063 | Ovarian Carcinoma | 6.5 | [5] | |
| trans-[PtCl2(4-pic)(pz)]HCl | C-26 | Colon Carcinoma | 5.5 | [5] |
| OV-1063 | Ovarian Carcinoma | 7.4 | [5] |
In-Vivo Antitumor Efficacy
Selected compounds with promising in-vitro activity have been further evaluated in preclinical animal models to assess their in-vivo antitumor efficacy. These studies are crucial for determining the therapeutic potential of a compound in a living organism.
| Compound ID | Animal Model | Tumor Type | Administration | Tumor Growth Inhibition | Reference |
| FBA-TPQ | Mouse Xenograft | Human Breast Cancer (MCF-7) | 5 mg/kg/d, 3 d/wk for 3 weeks | 36.2% | [2][6] |
| 10 mg/kg/d, 3 d/wk for 2 weeks | - | [2][6] | |||
| 20 mg/kg/d, 3 d/wk for 1 week | 71.6% | [2][6] | |||
| Compound A29 | - | Breast Cancer | 50 mg/kg, i.p. | 66.6% | [7] |
| Compounds 2a and 2d | Swiss Albino Mice | Ehrlich Ascites Carcinoma | - | Significant | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common protocols used in the evaluation of this compound-derived anticancer agents.
In-Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In-Vivo Xenograft Model
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then treated with the test compound or vehicle control via a specific route (e.g., intraperitoneal, oral) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group. The body weight of the animals is also monitored as an indicator of toxicity.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and the experimental workflow, the following diagrams are provided.
References
- 1. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-4-hydroxypiperidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like N-Boc-4-hydroxypiperidine are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
Key Hazard Information:
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][4] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national regulations.[3][5] Under no circumstances should this chemical be disposed of down the drain. [1][3][5]
For Unused or Waste this compound:
-
Containerization: Place the waste material in a suitable, clearly labeled, and tightly sealed container.[1][2][3]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5] The storage area should be secure and accessible only to authorized personnel.[1][3]
-
Labeling: Ensure the container is accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
In Case of a Spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the material.[3] Avoid creating dust.[1][2]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][3]
-
Disposal: The container with the absorbed spill material should be sealed, labeled, and disposed of as hazardous waste through a licensed contractor.[1][3]
Quantitative Data Summary
While specific quantitative data for disposal is limited in the provided safety data sheets, the following table summarizes key handling and safety parameters.
| Parameter | Value/Information |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat.[1][2] |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents.[3][5] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3][4][5] Store locked up.[1][2][3] |
Experimental Protocols
The safety data sheets reviewed do not provide specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
